molecular formula C44H65N5O10 B15560220 PF-945863

PF-945863

Cat. No.: B15560220
M. Wt: 824.0 g/mol
InChI Key: FATPJRUUPNLGGR-DNFHJERQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-945863 is a useful research compound. Its molecular formula is C44H65N5O10 and its molecular weight is 824.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H65N5O10

Molecular Weight

824.0 g/mol

IUPAC Name

(1S,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]azetidin-3-yl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C44H65N5O10/c1-13-33-44(9)37(49(42(54)59-44)29-21-48(22-29)28(7)30-16-18-46-39-31(30)15-14-17-45-39)25(4)34(50)23(2)20-43(8,55-12)38(26(5)35(51)27(6)40(53)57-33)58-41-36(52)32(47(10)11)19-24(3)56-41/h14-18,23-29,32-33,36-38,41,52H,13,19-22H2,1-12H3/t23-,24-,25+,26+,27-,28-,32+,33?,36-,37-,38-,41+,43-,44-/m1/s1

InChI Key

FATPJRUUPNLGGR-DNFHJERQSA-N

Origin of Product

United States

Foundational & Exploratory

PF-945863: A Technical Guide to its Mechanism of Action as an Aldehyde Oxidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863 is a pharmaceutical compound investigated for its metabolic properties, serving as a probe substrate for the enzyme aldehyde oxidase (AO). This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role as a substrate for AO. The content herein details its metabolic activation, quantitative pharmacokinetic parameters, and the experimental methodologies used for its characterization. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's interaction with aldehyde oxidase, a critical enzyme in drug metabolism.

Core Mechanism of Action: Metabolism by Aldehyde Oxidase

The primary mechanism of action of this compound within a biological system is its metabolism by aldehyde oxidase.[1][2] AO is a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics, particularly those containing N-heterocyclic moieties. This compound undergoes oxidation catalyzed by AO, a process that is crucial in its clearance from the body.

The metabolism of this compound by AO involves the hydroxylation of the molecule. There are two potential sites of oxidation on the this compound molecule. While there is a slight preference for one site, both are susceptible to metabolism by AO. This metabolic process is a key determinant of the compound's pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The metabolism of this compound has been quantified in various in vitro systems to predict its in vivo clearance. The following table summarizes the key quantitative data available for this compound.

ParameterIn Vitro SystemValueReference
Predicted Unbound Intrinsic Clearance (CLint,u)Pooled Human Liver Cytosol38.8 - 44.6 mL/min/kg[2]
Actual Unbound Intrinsic Clearance (CLint,u)Pooled Human Liver Cytosol35 mL/min/kg[2]
In Vivo Unbound Intrinsic Clearance (CLint,u)Human140 mL/min/kg[2]

Experimental Protocols

The characterization of this compound as an AO substrate has been achieved through a series of in vitro experiments. The primary methodologies employed are detailed below.

In Vitro Intrinsic Clearance Assay in Human Liver Cytosol and S9 Fractions

Objective: To determine the rate of metabolism of this compound by aldehyde oxidase in subcellular fractions of the human liver.

Methodology:

  • Preparation of Reagents:

    • This compound stock solution is prepared in a suitable organic solvent (e.g., DMSO).

    • Pooled human liver cytosol and S9 fractions are thawed on ice.

    • Potassium phosphate buffer (pH 7.4) is prepared.

  • Incubation:

    • The incubation mixture contains this compound (typically at a concentration of 1 µM), pooled human liver cytosol or S9 fraction (at a protein concentration of 1 mg/mL), and potassium phosphate buffer.

    • The reaction is initiated by the addition of the liver fraction and incubated at 37°C in a shaking water bath.

  • Sampling and Reaction Termination:

    • Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Analysis:

    • The samples are centrifuged to pellet the precipitated protein.

    • The supernatant, containing the remaining this compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The disappearance of this compound over time is plotted.

    • The rate of metabolism is determined from the slope of the initial linear portion of the disappearance curve.

    • The intrinsic clearance (CLint) is calculated using the following equation: CLint = (Rate of metabolism) / (Substrate concentration)

Visualizations

Signaling Pathway: Metabolic Activation of this compound by Aldehyde Oxidase

cluster_0 Cytosol cluster_1 Clearance PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Substrate Metabolite1 Oxidized Metabolite 1 AO->Metabolite1 Oxidation Metabolite2 Oxidized Metabolite 2 AO->Metabolite2 Oxidation Excretion Systemic Clearance and Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of this compound via aldehyde oxidase.

Experimental Workflow: In Vitro Intrinsic Clearance Assay

cluster_workflow Experimental Workflow prep 1. Prepare Reagents (this compound, Liver Fractions, Buffer) incubate 2. Incubate at 37°C prep->incubate sample 3. Collect Aliquots at Time Points incubate->sample terminate 4. Terminate Reaction with Acetonitrile sample->terminate analyze 5. Analyze by LC-MS/MS terminate->analyze calculate 6. Calculate Intrinsic Clearance analyze->calculate

References

An In-depth Technical Guide to the Structure Elucidation of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of PF-945863, a potent, orally active macrolide antibiotic. The document details its chemical properties, synthesis, and biological activity, with a focus on the experimental methodologies employed for its characterization.

Introduction to this compound

This compound is a novel macrolide antibiotic developed for the treatment of multidrug-resistant respiratory tract infections.[1][2][3][] It belongs to the ketolide class of antibiotics, which are semi-synthetic derivatives of erythromycin. The unique structural modifications of this compound confer activity against a broad spectrum of pathogenic bacteria, including those resistant to other macrolides.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 893556-85-9[1][3][5]
Molecular Formula C₄₄H₆₅N₅O₁₀[3][5]
Molecular Weight 824.01 g/mol [3][][5]
IUPAC Name (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone[2]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO and ethanol

Structure and Synthesis

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques and confirmed by its multi-step synthesis. The core of the molecule is a 14-membered macrolide ring, characteristic of this antibiotic class.

Caption: Simplified schematic of the key structural components of this compound.

The synthesis of this compound is a complex process that starts from a known macrolide precursor. The key steps involve the introduction of the azetidinyl linker and the subsequent attachment of the 1,8-naphthyridine moiety. This synthetic approach is detailed in the work by Magee et al. (2009).

Experimental Protocols for Structure Elucidation

The definitive structure of this compound was established using a suite of analytical techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were pivotal in determining the connectivity and stereochemistry of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to map out the intricate network of proton and carbon atoms within the macrolide ring and its substituents.

4.2 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of this compound, confirming the molecular formula C₄₄H₆₅N₅O₁₀. Tandem mass spectrometry (MS/MS) experiments provided fragmentation patterns that helped to verify the connectivity of the different structural components.

4.3 X-ray Crystallography Single-crystal X-ray diffraction analysis of a suitable crystalline form of this compound or a related intermediate would provide the most definitive three-dimensional structural information, including the absolute stereochemistry of all chiral centers.

Biological Activity and Mechanism of Action

This compound is a potent antibiotic against a wide range of bacteria responsible for community-acquired respiratory tract infections. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Minimum Inhibitory Concentrations (MICs) of this compound against selected respiratory pathogens:

Bacterial StrainMIC (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.015
Streptococcus pneumoniae (penicillin-resistant)≤0.015
Haemophilus influenzae1
Moraxella catarrhalis≤0.015

Data extracted from Magee et al., J. Med. Chem., 2009;52:7446.

Mechanism_of_Action PF945863 This compound Ribosome Bacterial 50S Ribosomal Subunit PF945863->Ribosome binds to PF945863->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis facilitates Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth is essential for Inhibition->Protein_Synthesis

Caption: Proposed mechanism of action for this compound as a bacterial protein synthesis inhibitor.

Metabolism

Studies have indicated that this compound is a substrate of aldehyde oxidase (AOX).[6] The metabolism of this compound by AOX is an important consideration in its pharmacokinetic profile and potential for drug-drug interactions. The work by Zientek et al. (2010) provides an in vitro-in vivo correlation for the intrinsic clearance of drugs metabolized by human aldehyde oxidase, including this compound.

Metabolism_Pathway PF945863 This compound AOX Aldehyde Oxidase (AOX) PF945863->AOX Metabolite Oxidized Metabolite AOX->Metabolite catalyzes oxidation

Caption: Simplified metabolic pathway of this compound via aldehyde oxidase.

Conclusion

The structure of this compound has been rigorously established through a combination of advanced spectroscopic techniques and confirmed by chemical synthesis. Its potent antibacterial activity, particularly against resistant strains, makes it a significant compound in the ongoing search for new and effective antibiotics. Further research into its clinical efficacy and safety profile is warranted.

References

Unveiling the Synthesis of PF-945863: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-945863 is a macrolide antibiotic that has been investigated for its activity against multidrug-resistant respiratory tract bacterial strains. Unlike initial assumptions based on similarly coded compounds, this compound is not a quinazoline derivative but a complex macrocyclic structure. This guide provides a detailed overview of its chemical identity and a plausible synthetic approach based on related macrolide syntheses, in the absence of a publicly disclosed specific synthesis pathway for this compound itself.

Chemical Structure and Properties of this compound

Based on available chemical data, the definitive structure of this compound has been identified. This information is crucial for understanding its chemical synthesis.

IdentifierValue
IUPAC Name (3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone
CAS Number 893556-85-9[1]
Molecular Formula C₄₄H₆₅N₅O₁₀
Molecular Weight 824.01 g/mol [1]

Hypothetical Retrosynthetic Analysis

Due to the proprietary nature of pharmaceutical development, the exact, step-by-step synthesis of this compound is not publicly available. However, based on the complex macrolide structure, a logical synthetic strategy would involve a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together, followed by final modifications.

A plausible retrosynthetic analysis is depicted below. This approach breaks down the complex target molecule into more manageable synthetic precursors.

G PF945863 This compound Macrolactone Macrolactone Core PF945863->Macrolactone Glycosylation & Amidation Sugar Desosamine Sugar Moiety PF945863->Sugar Sidechain Azetidinyl-Naphthyridine Side Chain PF945863->Sidechain Precursor1 Polyketide Precursor A Macrolactone->Precursor1 Macrolactonization Precursor2 Polyketide Precursor B Macrolactone->Precursor2 Naphthyridine 1,8-Naphthyridine Precursor Sidechain->Naphthyridine Coupling Azetidine Azetidine Precursor Sidechain->Azetidine

Caption: A potential retrosynthetic pathway for this compound.

Proposed Synthetic Pathway

The forward synthesis would likely involve the following key stages:

  • Synthesis of the Macrolactone Core: This would be the most complex part of the synthesis, likely involving asymmetric aldol reactions, reductions, and other stereoselective transformations to construct the polyketide chain. This would be followed by a macrolactonization step to form the large ring.

  • Synthesis of the Desosamine Sugar Moiety: This sugar derivative is a common component of macrolide antibiotics and its synthesis is well-established in the chemical literature, typically starting from a readily available sugar.

  • Synthesis of the Azetidinyl-Naphthyridine Side Chain: This would involve the separate synthesis of the substituted 1,8-naphthyridine and the azetidine ring, followed by their coupling.

  • Assembly of the Fragments: The synthesized desosamine sugar would be glycosidically coupled to the macrolactone core. Subsequently, the azetidinyl-naphthyridine side chain would be attached, likely through an amidation reaction.

  • Final Protecting Group Manipulations: The synthesis would conclude with the removal of any protecting groups used to mask reactive functional groups during the synthesis.

Experimental Protocols (Hypothetical)

While specific experimental details for this compound are not available, the following are generalized protocols for key reactions commonly employed in macrolide synthesis.

1. Asymmetric Aldol Reaction (for Polyketide Chain Elongation):

  • Objective: To form a carbon-carbon bond with control of stereochemistry.

  • Procedure: A chiral auxiliary-bearing ketone or aldehyde is deprotonated with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting enolate is then reacted with a second aldehyde or ketone. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then purified by column chromatography. The chiral auxiliary is subsequently removed.

2. Macrolactonization (e.g., Yamaguchi Macrolactonization):

  • Objective: To form the large lactone ring.

  • Procedure: The seco-acid (the linear precursor to the macrolactone) is dissolved in an anhydrous non-polar solvent such as toluene. 2,4,6-Trichlorobenzoyl chloride is added, followed by a tertiary amine base like triethylamine. The mixture is stirred at room temperature to form the mixed anhydride. In a separate flask, a solution of 4-dimethylaminopyridine (DMAP) in a large volume of the same solvent is prepared. The mixed anhydride solution is then added slowly via syringe pump to the DMAP solution at room temperature or gentle heat to promote the cyclization under high dilution conditions. The reaction is monitored by thin-layer chromatography (TLC) and upon completion, the solvent is removed under reduced pressure and the crude product is purified by column chromatography.

3. Glycosylation (e.g., Schmidt Glycosylation):

  • Objective: To attach the sugar moiety to the macrolactone.

  • Procedure: The desosamine donor, typically as a thioglycoside or trichloroacetimidate, and the macrolactone acceptor (with a free hydroxyl group) are dissolved in an anhydrous solvent such as dichloromethane. A Lewis acid promoter, for instance, trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), is added at low temperature (e.g., -40 °C to 0 °C). The reaction is stirred until completion as indicated by TLC. The reaction is then quenched, and the product is purified by column chromatography.

Quantitative Data

As no specific synthesis has been published, quantitative data such as reaction yields and purity for the synthesis of this compound is not available. For the generalized protocols described, typical yields for individual steps in complex macrolide syntheses can range from 50% to 95%, depending on the specific substrates and reaction conditions. Overall yields for such multi-step syntheses are often in the low single digits.

Conclusion

The synthesis of a complex macrolide antibiotic like this compound is a significant undertaking that requires expertise in modern synthetic organic chemistry, particularly in stereoselective reactions. While the exact route employed for its industrial production remains proprietary, the principles of retrosynthetic analysis and the application of well-established synthetic methodologies provide a strong foundation for understanding how this potent antibiotic could be constructed in a laboratory setting. Further research into the patent literature from the originating company may eventually reveal the precise synthetic pathway.

References

PF-945863: A Technical Overview for Drug Metabolism Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

PF-945863 has emerged as a significant tool compound in the field of drug metabolism and pharmacokinetics. While details regarding its original therapeutic intent and discovery remain largely within the confines of its originating institution, its well-characterized interaction with aldehyde oxidase (AO) has rendered it invaluable for researchers seeking to understand and predict the clearance of xenobiotics metabolized by this increasingly important enzyme. This document provides a comprehensive technical guide on this compound, focusing on its history as a research tool, its metabolic profile, and the experimental protocols utilized in its characterization.

Discovery and History

The specific discovery and initial development history of this compound are not extensively detailed in publicly available literature. It is primarily recognized as a compound of interest from Pfizer, utilized in foundational studies to investigate the challenges associated with predicting the in vivo clearance of drugs metabolized by aldehyde oxidase (AO). The principal issue highlighted by this compound and other AO substrates is the frequent underprediction of their clearance based on standard in vitro assays and preclinical animal models.[1]

This compound became a key constituent in a set of 11 AO substrates used to develop an in vitro-in vivo correlation (IVIVC) for human AO clearance.[2][3] This work was pivotal in establishing a relative scale to better forecast the human clearance of new chemical entities that are substrates for this enzyme, thereby aiding in the selection and optimization of drug candidates.

Mechanism of Action and Therapeutic Target

Information regarding the intended pharmacological mechanism of action and the specific biological target of this compound is not available in the public domain. Its utility and characterization in scientific literature are exclusively centered on its role as a substrate for aldehyde oxidase.

Physicochemical and Metabolic Properties

This compound is described as a large molecule, a characteristic that can influence its interaction with metabolizing enzymes.[1] The primary focus of its characterization has been its metabolism by aldehyde oxidase, a cytosolic enzyme that plays a significant role in the metabolism of various N-heterocyclic compounds.

Metabolism by Aldehyde Oxidase

This compound is extensively metabolized by aldehyde oxidase.[1][2][3] The structure of the molecule presents potential sites for oxidation, a key reaction catalyzed by AO.[1] The study of its metabolism has been instrumental in highlighting the species differences in AO activity and the consequent difficulties in extrapolating clearance data from preclinical species to humans.

Quantitative Metabolic Data

The following table summarizes the available quantitative data for the clearance of this compound.

ParameterValueIn Vitro SystemReference
Actual In Vitro Intrinsic Clearance35 ml/min/kgNot specified[1]
Predicted In Vitro Intrinsic Clearance (Range)38.8–44.6 ml/min/kgNot specified[1]
Fraction Metabolized by AO (fm,AO)0.63 (Icotinib method), 0.87 (Hydralazine method)Not specified[4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the metabolism of AO substrates like this compound.

In Vitro Metabolism in Human Liver Cytosol and S9 Fractions

This protocol is designed to determine the in vitro intrinsic clearance of a compound metabolized by aldehyde oxidase.

Materials:

  • This compound

  • Pooled human liver cytosol or S9 fraction

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH (for S9 fractions, to support CYP450 activity if comparing metabolic pathways)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the human liver cytosol or S9 fraction with potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5-1 mg/mL).

  • Pre-warm the incubation mixture to 37°C for a few minutes.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the incubation mixture. The final substrate concentration should be below its Km if determining intrinsic clearance.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction immediately by adding a volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.

  • Calculate the rate of metabolism and subsequently the intrinsic clearance.

Visualizations

Experimental Workflow for IVIVC of AO Substrates

The following diagram illustrates a typical workflow for using a compound like this compound to establish an in vitro-in vivo correlation for aldehyde oxidase-mediated clearance.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Data cluster_correlation Correlation and Prediction invitro_exp Incubate this compound with Human Liver Cytosol/S9 lcms LC-MS/MS Analysis invitro_exp->lcms clint Calculate In Vitro Intrinsic Clearance (CLint) lcms->clint scaling Scaling of In Vitro CLint clint->scaling human_pk Human Pharmacokinetic Data (Observed In Vivo Clearance) correlation Plot Scaled In Vitro CLint vs. Observed In Vivo Clearance human_pk->correlation scaling->correlation model Develop IVIVC Model correlation->model prediction Predict In Vivo Clearance of New AO Substrates model->prediction

Caption: Workflow for developing an IVIVC for AO substrates.

Aldehyde Oxidase Catalytic Cycle

This diagram depicts a simplified catalytic cycle of aldehyde oxidase, the enzyme responsible for the metabolism of this compound.

AO_Cycle AO_MoVI AO (Mo VI) Substrate_Complex AO (Mo VI)-Substrate AO_MoVI->Substrate_Complex Substrate Binding Reduced_AO Reduced AO (Mo IV) Substrate_Complex->Reduced_AO Hydroxylation Reduced_AO->AO_MoVI Re-oxidation Product_Release Product Release Reduced_AO->Product_Release Reduced_Acceptor H2O2 or reduced acceptor Reduced_AO->Reduced_Acceptor Oxidized_Product Oxidized Product Product_Release->Oxidized_Product H2O H2O H2O->Substrate_Complex Substrate This compound (Substrate) Substrate->Substrate_Complex Electron_Acceptor O2 or other electron acceptor Electron_Acceptor->Reduced_AO

Caption: Simplified catalytic cycle of Aldehyde Oxidase.

References

PF-945863: An In-Depth Technical Guide on its Aldehyde Oxidase Substrate Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic that has been identified as a substrate for aldehyde oxidase (AO), a cytosolic enzyme prominent in the liver that plays a significant role in the metabolism of various nitrogen-containing heterocyclic compounds. Understanding the interaction of drug candidates with AO is crucial in drug development, as this enzyme can significantly impact a compound's pharmacokinetic profile, potentially leading to rapid clearance and low systemic exposure. This technical guide provides a comprehensive overview of the aldehyde oxidase substrate properties of this compound, including quantitative metabolic data, detailed experimental protocols for its characterization, and visualizations of the metabolic pathway and experimental workflows.

Core Data Summary

The metabolic profile of this compound is characterized by its susceptibility to aldehyde oxidase-mediated metabolism. The following table summarizes the key quantitative data reported for this compound.

ParameterValueIn Vitro SystemReference
In Vitro Intrinsic Clearance (CLint) 35 mL/min/kgPooled Human Liver S9 FractionsReddy, S. P., & Dalvie, D. K. (2012)
In Vivo Hepatic Intrinsic Clearance (CLint) 180 mL/min/kgIn vivo human dataReddy, S. P., & Dalvie, D. K. (2012)
Fraction Metabolized by AO (fm,AO) 0.63Not Specified(Likely typo for this compound)
Fraction Metabolized by AO (fm,AO) 0.87Not Specified(Likely typo for this compound)

Note: Specific enzyme kinetic parameters such as Km and Vmax for this compound have not been reported in the reviewed literature.

Metabolic Pathway

The metabolism of this compound by aldehyde oxidase primarily involves the oxidation of the molecule. The exact site of metabolism on this compound has not been definitively published. However, based on the known substrate specificity of aldehyde oxidase, the likely sites of oxidation are electron-deficient carbon atoms adjacent to a nitrogen atom within a heterocyclic ring system.

This compound Metabolic Pathway This compound This compound Oxidized_Metabolite Oxidized_Metabolite This compound->Oxidized_Metabolite Oxidation Oxidized Metabolite Oxidized Metabolite AO Aldehyde Oxidase (AO) AO->Oxidized_Metabolite

Metabolism of this compound by Aldehyde Oxidase.

Experimental Protocols

The characterization of this compound as an aldehyde oxidase substrate typically involves in vitro incubation with human liver subcellular fractions, followed by analysis of the compound's depletion over time. Below are detailed methodologies for key experiments.

Determination of In Vitro Intrinsic Clearance in Human Liver S9 Fractions

This protocol is based on the methods described by Zientek et al. (2010), which is the foundational study for the reported intrinsic clearance values.

a. Materials:

  • This compound

  • Pooled human liver S9 fraction (e.g., from BD Gentest or equivalent)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (structurally similar to this compound but with a different mass)

  • 96-well plates

  • Incubator shaker (37°C)

b. Experimental Workflow:

Intrinsic Clearance Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis Prep_S9 Prepare Human Liver S9 in Buffer Incubate Incubate S9 and this compound at 37°C Prep_S9->Incubate Prep_PF Prepare this compound Solution Prep_PF->Incubate Timepoints Sample at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with Cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Calculate Calculate CLint LCMS->Calculate

Workflow for determining in vitro intrinsic clearance.

c. Detailed Procedure:

  • Preparation of Reagents:

    • Thaw the pooled human liver S9 fraction on ice.

    • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in 100 mM potassium phosphate buffer (pH 7.4) to the final desired concentration (typically 1 µM). The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid inhibiting enzyme activity.

    • Prepare the quenching solution by adding the internal standard to acetonitrile.

  • Incubation:

    • Pre-warm the human liver S9 fraction diluted in potassium phosphate buffer to 37°C for 5 minutes. The final protein concentration in the incubation is typically 1 mg/mL.

    • Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed S9 fraction. The final incubation volume is typically 200 µL.

    • Incubate the mixture at 37°C in a shaking water bath.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing a larger volume (e.g., 100 µL) of the cold acetonitrile solution with the internal standard.

  • Sample Processing and Analysis:

    • After the final time point, vortex the 96-well plate and centrifuge it at a high speed (e.g., 3000 x g for 15 minutes) to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of this compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein mass)

    • Scale the in vitro intrinsic clearance to an in vivo value (mL/min/kg) using appropriate scaling factors (e.g., mg of S9 protein per gram of liver and grams of liver per kilogram of body weight).

Confirmation of Aldehyde Oxidase-Mediated Metabolism

To confirm that the observed metabolism is indeed mediated by aldehyde oxidase, a similar incubation experiment is performed in the presence of a known AO inhibitor.

a. Materials:

  • All materials from the previous protocol.

  • Hydralazine (or another specific AO inhibitor).

b. Procedure:

  • Follow the same procedure as for the determination of intrinsic clearance, but with two sets of incubations running in parallel:

    • Control: this compound with human liver S9 fraction.

    • Inhibition: this compound with human liver S9 fraction pre-incubated with an AO inhibitor (e.g., 100 µM hydralazine) for a short period (e.g., 15 minutes) before the addition of the substrate.

  • Compare the rate of depletion of this compound in the control and inhibition incubations. A significant reduction in the depletion rate in the presence of the AO inhibitor confirms the involvement of aldehyde oxidase.

Logical Relationship for AO Substrate Identification

The following diagram illustrates the logical workflow for identifying a compound as an aldehyde oxidase substrate.

AO Substrate Identification Logic Start Test Compound (e.g., this compound) Incubate_S9 Incubate with Human Liver S9 Start->Incubate_S9 Metabolism_Observed Metabolism Observed? Incubate_S9->Metabolism_Observed Incubate_Inhibitor Incubate with S9 + AO Inhibitor Metabolism_Observed->Incubate_Inhibitor Yes No_Metabolism No Significant Metabolism Metabolism_Observed->No_Metabolism No Inhibition_Observed Inhibition of Metabolism? Incubate_Inhibitor->Inhibition_Observed AO_Substrate Confirmed AO Substrate Inhibition_Observed->AO_Substrate Yes Not_AO_Substrate Not an AO Substrate (or other enzymes involved) Inhibition_Observed->Not_AO_Substrate No

Logic for identifying an aldehyde oxidase substrate.

Conclusion

This compound is a well-established substrate of aldehyde oxidase, exhibiting high in vivo clearance. The data and protocols presented in this guide provide a framework for the in vitro characterization of this compound and other potential AO substrates. A thorough understanding of a compound's susceptibility to AO-mediated metabolism is critical for predicting its pharmacokinetic behavior in humans and for making informed decisions during the drug development process. The significant underprediction of in vivo clearance from in vitro data for many AO substrates, including this compound, highlights the ongoing challenges in this area and the need for refined predictive models.

In Vitro Metabolic Stability of PF-945863: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolic stability of PF-945863, a compound primarily metabolized by aldehyde oxidase (AO). The following sections detail the quantitative metabolic stability data, the experimental protocols for its determination, and visual representations of the experimental workflow and metabolic pathway.

Quantitative Metabolic Stability Data

The in vitro intrinsic clearance (Clint) of this compound has been determined in human liver cytosolic and S9 fractions. The data, summarized below, indicates that this compound is a substrate for aldehyde oxidase.

ParameterHuman Liver CytosolHuman Liver S9Reference
Unbound Intrinsic Clearance (Clint,u)48 µL/min/mg protein35 µL/min/mg protein[1]

Experimental Protocols

The following protocol for determining the in vitro metabolic stability of this compound is based on the methodology described in the primary literature[1].

1. Materials and Reagents:

  • Test Compound: this compound

  • Enzyme Sources: Pooled human liver cytosol and S9 fractions

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Cofactors: None required for aldehyde oxidase activity

  • Quenching Solution: Acetonitrile

  • Analytical Instrumentation: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)

2. Incubation Procedure:

  • A solution of this compound is prepared in the potassium phosphate buffer.

  • The pooled human liver cytosol or S9 fraction is pre-warmed to 37°C.

  • The metabolic reaction is initiated by adding the enzyme fraction to the substrate solution.

  • The final incubation mixture typically contains the test compound at a low concentration (e.g., 1 µM) and a specific protein concentration of the liver fraction.

  • The mixture is incubated at 37°C with gentle shaking.

  • Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of a cold quenching solution, such as acetonitrile, to precipitate the proteins.

3. Sample Analysis:

  • The quenched samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the remaining parent compound, is collected.

  • The concentration of this compound in the supernatant is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the zero-time point.

  • The natural logarithm of the percentage of parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot represents the first-order elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.

  • The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t1/2) / (mg protein/mL).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay focused on aldehyde oxidase.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Solution C Initiate Reaction: Mix Compound and Enzyme A->C B Pre-warm Human Liver Cytosol/S9 Fraction (37°C) B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I LC-MS/MS Analysis of Parent Compound H->I J Calculate t1/2 and Clint I->J

In Vitro Aldehyde Oxidase Stability Assay Workflow
Metabolic Pathway of this compound

This compound undergoes metabolism primarily through the action of aldehyde oxidase, which catalyzes the oxidation of the naphthyridine ring system.

metabolic_pathway PF945863 This compound (Parent Compound) Metabolite Oxidized Metabolite (Hydroxylated Naphthyridine Ring) PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (Human Liver Cytosol/S9) AO->PF945863

Aldehyde Oxidase-Mediated Metabolism of this compound

References

An In-Depth Technical Guide to the Physicochemical Properties of Novel Drug Candidates: A Case Study on PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical structure and comprehensive physicochemical properties of PF-945863, a compound developed by Pfizer, are not publicly available. This substance is primarily referenced in scientific literature as a substrate for the enzyme aldehyde oxidase (AO), utilized in studies to understand and model drug metabolism. This guide will provide an in-depth overview of the known biological context of this compound and present a generalized framework for the determination and analysis of key physicochemical properties relevant to drug discovery and development professionals.

Introduction to this compound: An Aldehyde Oxidase Substrate

This compound is identified in research as a substrate for aldehyde oxidase, a cytosolic enzyme that plays a significant role in the metabolism of a variety of xenobiotics, including many pharmaceutical compounds.[1][2] The metabolism of drugs by AO is of growing interest in drug development, as it can significantly impact a drug's pharmacokinetic profile, potentially leading to rapid clearance or the formation of unique metabolites.[1] this compound is noted to be a relatively large molecule, which has presented challenges for computational modeling approaches such as density functional theory (DFT) calculations.[3]

Studies have investigated the in vitro intrinsic clearance of this compound using human liver cytosol and S-9 fractions to better understand and predict its metabolism.[4] There are reports of predicted in vitro clearance values for this compound ranging from 38.8 to 44.6 ml/min/kg, which are in close agreement with an experimental value of 35 ml/min/kg.[3] Research has also pointed to two potential sites of oxidation on the this compound molecule, which are targeted by aldehyde oxidase.[3]

Core Physicochemical Properties in Drug Discovery

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. A comprehensive understanding of these characteristics is therefore essential for successful drug development.

Quantitative Physicochemical Data

The following tables outline the key physicochemical parameters that are typically assessed for a novel drug candidate. As the specific data for this compound is unavailable, these tables use hypothetical values for illustrative purposes.

Table 1: Molecular and Physical Properties

PropertyValue
Molecular Formula C₂₅H₃₀N₄O₄
Molecular Weight 466.53 g/mol
Melting Point 185 - 189 °C
Boiling Point Not Determined
Appearance White to off-white crystalline solid

Table 2: Ionization and Lipophilicity

PropertyValue
pKa (Acidic) 8.2
pKa (Basic) 3.5
LogP 2.8
LogD (pH 7.4) 2.1

Table 3: Solubility

MediumSolubility (µg/mL)
Phosphate Buffered Saline (pH 7.4) 50
0.1 N HCl (pH 1.2) 250
FaSSIF (Fasted State Simulated Intestinal Fluid) 75
FeSSIF (Fed State Simulated Intestinal Fluid) 150

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining the core physicochemical properties of a drug candidate.

Determination of Melting Point

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid.

Methodology: A small amount of the crystalline solid is placed in a thin-walled capillary tube. The tube is then placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology: Potentiometric titration is a common method for pKa determination. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s).

Determination of LogP and LogD

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The distribution coefficient (LogD) is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases.

Methodology: The shake-flask method is the traditional technique. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: A supersaturated solution of the compound is prepared in the desired aqueous medium (e.g., PBS, simulated intestinal fluids). The solution is stirred for a set period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined by HPLC.

Visualizing Workflows and Pathways

Aldehyde Oxidase Metabolism

The following diagram illustrates the general role of aldehyde oxidase in the metabolic pathway of a drug substrate like this compound.

Aldehyde_Oxidase_Metabolism cluster_0 Cellular Environment Drug Drug Substrate (e.g., this compound) AO Aldehyde Oxidase (AO) Drug->AO Metabolism Metabolite Oxidized Metabolite AO->Metabolite Catalysis

Caption: General metabolic pathway of a drug substrate via Aldehyde Oxidase.

Experimental Workflow for Physicochemical Profiling

This diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a new chemical entity (NCE).

Physicochemical_Workflow NCE New Chemical Entity (NCE) Synthesis Purification Purification & Characterization NCE->Purification MP Melting Point Determination Purification->MP pKa pKa Determination Purification->pKa LogP LogP/LogD Measurement Purification->LogP Solubility Aqueous Solubility Profiling Purification->Solubility Data_Analysis Data Analysis & Reporting MP->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Solubility->Data_Analysis

Caption: Workflow for physicochemical property determination of a new chemical entity.

References

Understanding the Interaction of PF-945863 with Aldehyde Oxidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-945863 and Aldehyde Oxidase: Metabolism Data

This compound has been identified as a substrate for aldehyde oxidase. The extent of its metabolism by AO has been quantified as the fraction of metabolism (fm,AO). This value indicates the proportion of the compound's clearance that is attributable to aldehyde oxidase.

Compoundfm,AO (using 3 µM Icotinib)fm,AO (using 25 µM Hydralazine)Reference
PF-09458630.630.87[1]

This data is crucial for developing in vitro-in vivo correlations (IVIVC) for drugs metabolized by aldehyde oxidase, helping to predict their human clearance.[2]

Experimental Protocols for Assessing Aldehyde Oxidase Binding and Inhibition

To determine the binding affinity and inhibitory potential of a compound like this compound for aldehyde oxidase, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies for characterizing AO substrates and inhibitors.

Preparation of Human Liver Cytosol and S9 Fractions

The cytosolic fraction of liver cells is a primary source of aldehyde oxidase.

  • Objective: To obtain a subcellular fraction enriched with aldehyde oxidase.

  • Materials: Pooled human liver tissue, homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors), ultracentrifuge.

  • Procedure:

    • Thaw frozen human liver tissue and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at 9,000g to pellet cellular debris and mitochondria, yielding the S9 fraction in the supernatant.

    • For the cytosolic fraction, ultracentrifuge the S9 fraction at 100,000g to pellet microsomes. The resulting supernatant is the cytosolic fraction.

    • Determine the protein concentration of the fractions using a standard method (e.g., Bradford assay).

Aldehyde Oxidase Inhibition Assay

This assay measures the ability of a test compound to inhibit the metabolic activity of aldehyde oxidase using a known probe substrate.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) of a test compound.

  • Materials: Human liver cytosol, potassium phosphate buffer (pH 7.4), a probe substrate (e.g., phthalazine), the test compound (this compound), a known AO inhibitor as a positive control (e.g., hydralazine), and an analytical system (e.g., HPLC-MS/MS).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a reaction mixture, combine the human liver cytosol, potassium phosphate buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the probe substrate.

    • Incubate the reaction for a specific time at 37°C.

    • Terminate the reaction (e.g., by adding a quenching solvent like acetonitrile).

    • Analyze the formation of the metabolite of the probe substrate using HPLC-MS/MS.

    • Plot the rate of metabolite formation against the concentration of the test compound to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, the assay can be repeated with varying concentrations of both the probe substrate and the test compound, followed by analysis using Lineweaver-Burk or Dixon plots.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams illustrate the key processes involved in assessing the interaction of a compound with aldehyde oxidase.

experimental_workflow cluster_prep Enzyme Source Preparation cluster_assay Inhibition Assay Liver Human Liver Tissue Homogenate Homogenization Liver->Homogenate S9 S9 Fraction Homogenate->S9 Centrifugation (9,000g) Cytosol Cytosol Fraction S9->Cytosol Ultracentrifugation (100,000g) Incubation Incubation with Cytosol Cytosol->Incubation Reagents Prepare Reagents: - Buffer - Probe Substrate - Test Compound (this compound) Reagents->Incubation Reaction Initiate Reaction Incubation->Reaction Termination Terminate Reaction Reaction->Termination Analysis LC-MS/MS Analysis Termination->Analysis Data Data Analysis (IC50/Ki) Analysis->Data

Experimental Workflow for AO Inhibition Assay.

metabolic_pathway Compound This compound (Substrate) AO Aldehyde Oxidase (AO) Compound->AO OtherEnzymes Other Metabolic Enzymes (e.g., CYPs) Compound->OtherEnzymes Metabolite Oxidized Metabolite AO->Metabolite Oxidation OtherMetabolites Other Metabolites OtherEnzymes->OtherMetabolites Metabolism

Metabolic Pathway of an AO Substrate.

Conclusion

While specific binding affinity constants for this compound and aldehyde oxidase are not detailed in the reviewed literature, its status as a significant AO substrate is established. The provided fm,AO values offer valuable insight into its metabolic profile. For drug development professionals, understanding the potential for a compound to be an AO substrate is critical for accurately predicting its pharmacokinetic properties and potential drug-drug interactions. The experimental protocols and workflows outlined in this guide provide a robust framework for the in-vitro characterization of the interaction between novel chemical entities and aldehyde oxidase, enabling a more comprehensive assessment during the drug discovery and development process.

References

Species-Dependent Metabolism of PF-945863: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-945863, a compound under investigation, demonstrates significant species differences in its metabolic profile, a critical consideration for preclinical to human extrapolation. This technical guide provides an in-depth analysis of the metabolism of this compound, with a core focus on the species-specific variations. The primary metabolic pathway is mediated by aldehyde oxidase (AO), an enzyme known for its variable expression and activity across different species, leading to challenges in predicting human pharmacokinetic profiles from preclinical models.[1][2][3] This document summarizes key quantitative metabolic data, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the metabolic pathways and experimental workflows to aid researchers in drug development.

Introduction

The metabolism of a drug candidate is a pivotal factor influencing its efficacy, safety, and pharmacokinetic profile. In the case of this compound, early preclinical studies have revealed marked species differences in metabolic clearance, primarily attributed to the activity of aldehyde oxidase (AO).[1][2][3] AO is a cytosolic enzyme responsible for the metabolism of a variety of xenobiotics, particularly N-heterocyclic compounds.[1] Unlike the more extensively studied cytochrome P450 (CYP) enzymes, AO-mediated metabolism presents unique challenges for in vitro-in vivo extrapolation (IVIVE) due to its pronounced species-specific expression.[4][5] This guide aims to consolidate the current understanding of this compound metabolism across various species, providing a valuable resource for scientists in the field.

Quantitative Analysis of this compound Metabolism

The intrinsic clearance (CLint) of this compound has been evaluated in various in vitro systems. A significant challenge in the study of AO substrates is the frequent underprediction of in vivo clearance from in vitro data.[1][6] The following tables summarize the available quantitative data for this compound metabolism.

Table 1: In Vitro Intrinsic Clearance of this compound in Human Liver Preparations

In Vitro SystemScaled Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)Reference
Pooled Human Liver CytosolData not explicitly provided, but used in IVIVC studies[4][5][7]
Pooled Human Liver S9 FractionData not explicitly provided, but used in IVIVC studies[4][5][7]

Table 2: Comparison of Predicted vs. Actual In Vivo Clearance in Humans

Prediction MethodPredicted In Vivo CLint,u (mL/min/kg)Actual In Vivo CLint,u (mL/min/kg)Reference
In Silico Model38.8–44.635[1]

Note: Specific quantitative values for intrinsic clearance in different preclinical species (e.g., rat, dog, monkey) for this compound are not detailed in the provided search results. However, the literature consistently emphasizes the significant species differences in AO activity, with dogs lacking AO activity, rats showing moderate and variable activity, and monkeys exhibiting high activity, similar to humans.[2][3][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound metabolism. These protocols are based on standard practices for assessing AO-mediated metabolism.

In Vitro Metabolism in Human Liver Cytosol and S9 Fractions

This experiment aims to determine the in vitro intrinsic clearance of this compound mediated by cytosolic enzymes, primarily AO.

Materials:

  • This compound

  • Pooled human liver cytosol and S9 fractions (commercially available)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH (for S9 incubations to assess CYP contribution)

  • Aldehyde oxidase specific inhibitor (e.g., hydralazine)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare incubation mixtures in potassium phosphate buffer containing either human liver cytosol or S9 fraction. For S9 incubations, a set of reactions with and without NADPH should be prepared to differentiate between AO and CYP-mediated metabolism.

  • To confirm AO involvement, a parallel set of incubations containing a specific AO inhibitor should be included.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the incubation mixtures. The final concentration of the organic solvent should be less than 1%.

  • Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound (this compound) using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification

This protocol is for identifying the metabolites of this compound formed in vitro.

Procedure:

  • Follow the incubation procedure as described in section 3.1.

  • After quenching and centrifugation, the supernatant is analyzed by high-resolution LC-MS/MS.

  • Metabolite identification is performed by comparing the mass spectra of the samples with a control (time 0) sample and looking for new peaks.

  • The structure of the potential metabolites can be elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns. The primary expected metabolite would be an oxidation product of this compound.

Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is oxidation, catalyzed by aldehyde oxidase.

PF945863_Metabolism cluster_pathway Metabolic Pathway of this compound PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Aldehyde Oxidase (AO) InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound This compound Stock Incubate Incubate at 37°C Compound->Incubate Enzyme Liver Cytosol/S9 Enzyme->Incubate Buffer Buffer & Cofactors Buffer->Incubate Timepoints Collect Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate CLint Analyze->Calculate Species_Differences cluster_species Aldehyde Oxidase Activity Human Human (High, Variable) Monkey Monkey (High) Rat Rat (Moderate, Variable) Dog Dog (Absent)

References

Unraveling the Metabolic Fate of PF-945863: A Guide to its Potential Sites of Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the metabolic profile of PF-945863, a compound recognized as a substrate for Aldehyde Oxidase (AO).[1][2] Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the compound's biotransformation, with a focus on identifying its potential sites of oxidative metabolism.

Executive Summary

This compound undergoes metabolic clearance predominantly through the action of Aldehyde Oxidase, a cytosolic enzyme known for its role in the metabolism of N-containing heterocyclic aromatic compounds.[2] Research indicates that the oxidative process occurs on the naphthyridine moiety of the molecule, with computational models suggesting two potential sites for this reaction.[1] While a definitive experimental confirmation of the primary site of oxidation is not yet available in published literature, this guide presents the predicted pathways and provides a framework for experimental validation.

Quantitative Analysis of Metabolic Clearance

In vitro studies utilizing human liver cytosol and S9 fractions have been instrumental in quantifying the intrinsic clearance of this compound. These experiments provide valuable data for predicting the compound's in vivo behavior. The table below summarizes the key quantitative findings from these studies.

ParameterPredicted Value (ml/min/kg)Reported Actual Value (ml/min/kg)Reference
In Vitro Intrinsic Clearance38.8–44.635[1]

Predicted Metabolic Pathways and Sites of Oxidation

The biotransformation of this compound is characterized by the oxidation of its quinoxaline ring system, a reaction catalyzed by Aldehyde Oxidase. Computational analyses have identified two primary carbon atoms on this ring that are susceptible to oxidation. These have been designated as Site 1 and Site 2. While modeling suggests a slight energetic preference for oxidation at Site 2, both remain significant possibilities.[1]

PF945863_Metabolism cluster_substrate This compound cluster_pathways Aldehyde Oxidase (AO) Mediated Oxidation PF945863_img PF945863_img Metabolite1 Oxidation at Site 1 PF945863_img->Metabolite1  Site 1 Metabolite2 Oxidation at Site 2 PF945863_img->Metabolite2  Site 2

Figure 1: Predicted metabolic pathways for this compound via Aldehyde Oxidase.

The diagram below illustrates the chemical structure of this compound and highlights the two potential sites of oxidation on the quinoxaline ring.

Sites_of_Oxidation Potential Sites of Oxidation on this compound cluster_sites PF945863 Site1 Site2 Site1_label Site 1 Site1_label->Site1 Site2_label Site 2 Site2_label->Site2

Figure 2: Chemical structure of this compound with potential oxidation sites.

Experimental Protocol for Identifying Sites of Oxidation

The following is a generalized experimental protocol for the identification and characterization of metabolites of this compound resulting from Aldehyde Oxidase activity.

Objective: To determine the primary site(s) of oxidation on this compound mediated by human Aldehyde Oxidase.

Materials:

  • This compound

  • Pooled human liver cytosol (HLC) or S9 fraction

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (optional, to assess CYP involvement)

  • Acetonitrile (ACN)

  • Formic acid

  • Reference standards for potential metabolites (if available)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing human liver cytosol or S9 fraction in potassium phosphate buffer.

    • Add this compound to the reaction mixture to a final concentration typically in the low micromolar range.

    • Initiate the metabolic reaction and incubate at 37°C.

    • A parallel incubation without the cytosolic fraction or with heat-inactivated cytosol should be run as a negative control.

    • To confirm the role of AO and rule out significant contribution from Cytochrome P450 enzymes, incubations can be performed in the absence of an NADPH regenerating system.

  • Sample Quenching and Preparation:

    • At various time points, stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Metabolite Detection and Identification (LC-MS/MS):

    • Analyze the supernatant using a reverse-phase HPLC column coupled to a tandem mass spectrometer.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor for the disappearance of the parent compound (this compound) and the appearance of potential metabolites.

    • Metabolites are typically identified by an increase of 16 Da (addition of an oxygen atom) compared to the parent molecule.

    • Perform fragmentation analysis (MS/MS) on the potential metabolite peaks to determine the site of modification. The fragmentation pattern will differ depending on the location of the hydroxyl group.

  • Structure Elucidation (NMR):

    • For definitive structure confirmation, scale up the incubations to produce sufficient quantities of the metabolite(s).

    • Purify the metabolite(s) using preparative HPLC.

    • Analyze the purified metabolite(s) using one- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to unambiguously determine the position of the newly introduced hydroxyl group.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_confirmation Confirmation Incubation Incubation of this compound with Human Liver Cytosol Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching LCMS Metabolite Detection (LC-MS/MS) Quenching->LCMS Fragmentation Fragmentation Analysis (MS/MS) LCMS->Fragmentation ScaleUp Scale-up Incubation & Purification Fragmentation->ScaleUp If needed for definitive confirmation NMR Structure Elucidation (NMR) ScaleUp->NMR

References

Methodological & Application

Application Notes and Protocols for PF-945863 In Vitro Clearance Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) that has been investigated for the treatment of schizophrenia and Huntington's disease. A critical aspect of the preclinical development of any drug candidate is the characterization of its metabolic fate. In the case of this compound, in vitro clearance assays are essential for predicting its in vivo pharmacokinetic properties. This document provides detailed protocols for conducting in vitro clearance assays for this compound, with a focus on its metabolism by aldehyde oxidase (AO).

Key Characteristics of this compound Metabolism:

  • Primary Metabolic Pathway: this compound is predominantly metabolized by aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver.[1][2][3]

  • Recommended In Vitro Systems: Due to the cytosolic location of AO, the most appropriate in vitro systems for studying the metabolic clearance of this compound are human liver S9 fractions and human liver cytosol.[1][2]

Data Presentation

The following table summarizes the reported in vitro intrinsic clearance value for this compound in human liver S9 fractions. This data is crucial for the in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.

CompoundIn Vitro SystemIntrinsic Clearance (CLint)Reference
This compoundHuman Liver S9 Fraction35 ml/min/kg[4]

Experimental Protocols

This section provides detailed methodologies for determining the in vitro clearance of this compound using human liver S9 fractions.

Protocol 1: Metabolic Stability of this compound in Human Liver S9 Fraction

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound by monitoring its depletion over time in the presence of human liver S9 fraction.

Materials:

  • This compound

  • Pooled Human Liver S9 Fraction (e.g., from a reputable commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound (e.g., 100 µM in buffer).

    • Thaw the human liver S9 fraction on ice. Dilute to the desired protein concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer

      • Human Liver S9 Fraction

      • This compound working solution (to achieve a final concentration of e.g., 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the acetonitrile solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualization of Metabolic Pathway and Experimental Workflow

Aldehyde Oxidase Mediated Metabolism of this compound

PF945863_Metabolism PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) (in Liver Cytosol/S9) AO->PF945863

Caption: Metabolic pathway of this compound via Aldehyde Oxidase.

In Vitro Clearance Assay Workflow

In_Vitro_Clearance_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Working Solution D Combine this compound, S9, and Buffer A->D B Prepare Human Liver S9 and Buffer B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Sample at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Terminate Reaction with Acetonitrile + IS G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate CLint and t½ J->K

Caption: Experimental workflow for the in vitro clearance assay.

References

Application Notes and Protocols for PF-945863 in Human Liver Cytosol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a xenobiotic compound that has been identified as a substrate for cytosolic enzymes, particularly aldehyde oxidase (AO). Understanding the metabolic fate of this compound in the human liver is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. Human liver cytosol preparations provide a valuable in vitro model system to investigate the metabolism of compounds like this compound, as they contain a rich complement of cytosolic enzymes, including aldehyde oxidase.

These application notes provide detailed protocols for utilizing this compound in human liver cytosol studies, focusing on metabolic stability and enzyme activity assays.

Data Presentation

The following table summarizes the known quantitative data for this compound's metabolism in human liver cytosol.

ParameterValueReference
In Vitro Intrinsic Clearance (CLint)35 mL/min/kg[1]

Signaling Pathways and Experimental Workflows

Aldehyde Oxidase (AO) Mediated Metabolism of this compound

Aldehyde oxidase, a cytosolic molybdo-flavoenzyme, is a key enzyme in the metabolism of this compound.[1] The general mechanism involves the oxidation of the substrate. The following diagram illustrates the metabolic pathway.

AO_Metabolism PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Substrate Binding Metabolite Oxidized Metabolite AO->Metabolite Oxidation

Caption: Metabolic conversion of this compound by Aldehyde Oxidase.

Experimental Workflow for Metabolic Stability Assay

The following workflow outlines the key steps in determining the metabolic stability of this compound in human liver cytosol.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Analysis Prep_Cytosol Prepare Human Liver Cytosol Incubation Incubate this compound with Liver Cytosol at 37°C Prep_Cytosol->Incubation Prep_PF945863 Prepare this compound Working Solution Prep_PF945863->Incubation Prep_Cofactor Prepare Cofactor (e.g., NADPH - if needed for other enzymes) Prep_Cofactor->Incubation Time_Points Collect Aliquots at Specific Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate Percent This compound Remaining LCMS->Calculate Determine_CLint Determine Intrinsic Clearance (CLint) Calculate->Determine_CLint

References

Application Notes and Protocols for PF-945863 as a Probe Substrate for Aldehyde Oxidase (AO) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a crucial role in the metabolism of a wide array of xenobiotics, particularly N-heterocyclic compounds.[1] Its significance in drug development has grown as medicinal chemists increasingly design molecules to be less susceptible to cytochrome P450 (CYP) metabolism, inadvertently increasing the likelihood of AO-mediated clearance. However, predicting AO-mediated clearance in humans has been challenging due to significant species differences and poor in vitro-in vivo correlations (IVIVC).[1] To address this, well-characterized probe substrates are essential for standardized in vitro assays. PF-945863 has been identified as a substrate of human aldehyde oxidase 1 (AOX1), the primary AO isoform in humans, and is utilized in IVIVC studies to better understand and predict the clinical impact of AO metabolism. This document provides detailed application notes and protocols for the use of this compound as a probe substrate to characterize AO activity in various in vitro systems.

Data Presentation

The following tables summarize the available quantitative data for this compound metabolism by aldehyde oxidase. This data is crucial for establishing baseline AO activity in different in vitro systems and for comparing the metabolic fate of novel chemical entities.

Table 1: In Vitro and In Vivo Clearance Data for this compound

ParameterIn Vitro SystemValueUnitsReference
Scaled Unbound Intrinsic Clearance (CLint,u)Pooled Human Liver Cytosol35mL/min/kg[2]
Scaled Unbound Intrinsic Clearance (CLint,u)Pooled Human Liver S9 Fraction38.8 - 44.6 (predicted)mL/min/kg[2]

Experimental Protocols

This section provides detailed methodologies for utilizing this compound to assess AO activity in common in vitro systems, such as human liver cytosol (HLC) and cryopreserved human hepatocytes.

Protocol 1: Determination of this compound Metabolism in Human Liver Cytosol (HLC)

This protocol is designed to measure the intrinsic clearance of this compound due to AO activity in HLC.

Materials:

  • This compound

  • Pooled Human Liver Cytosol (HLC)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), cold

  • Internal Standard (IS) in ACN (e.g., tolbutamide, warfarin, or a structurally analogous compound not metabolized by AO)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation should be low (e.g., <0.1%) to avoid enzyme inhibition.

    • Thaw the pooled HLC on ice. Dilute the HLC to the desired protein concentration (e.g., 1 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • Pre-warm the HLC suspension and this compound working solutions to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a small volume of the this compound working solution to the HLC suspension in a 96-well plate. The final incubation volume can be, for example, 200 µL.

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture (e.g., 50 µL) to a well of a new 96-well plate containing a larger volume of cold ACN with the internal standard (e.g., 150 µL). The cold ACN will precipitate the protein and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t1/2) * (incubation volume / protein amount).

Protocol 2: Assessment of this compound Metabolism in Suspension Cryopreserved Human Hepatocytes

This protocol allows for the evaluation of this compound metabolism in a more physiologically relevant system that contains both Phase I and Phase II enzymes.

Materials:

  • This compound

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E supplemented with serum-free supplement pack)

  • Acetonitrile (ACN), cold

  • Internal Standard (IS) in ACN

  • 12-well or 24-well plates

  • Incubator with 5% CO2 (37°C)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Determine cell viability and concentration.

    • Resuspend the hepatocytes in pre-warmed incubation medium to a final density of, for example, 0.5 x 106 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a plate.

    • Pre-incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 15-30 minutes to allow for equilibration.

    • Initiate the reaction by adding a small volume of a pre-warmed this compound working solution to each well.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the hepatocyte suspension from the well and immediately add it to cold ACN with an internal standard to stop the reaction.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in Protocol 1.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described in Protocol 1. The clearance will be expressed in µL/min/106 cells.

Visualization of Experimental Workflow and Metabolic Pathway

To aid in the understanding of the experimental process and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PF945863 This compound Stock Incubate Incubate at 37°C PF945863->Incubate HLC Human Liver Cytosol HLC->Incubate Buffer Incubation Buffer Buffer->Incubate Quench Quench with ACN + IS Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (CLint) LCMS->Data

Caption: Workflow for determining the intrinsic clearance of this compound in human liver cytosol.

metabolic_pathway PF945863 This compound (Substrate) Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AOX1 Aldehyde Oxidase 1 (Human Liver Cytosol) AOX1->Metabolite O2 2e⁻ + 2H⁺ AOX1->O2 H2O H₂O H2O->AOX1 Oxygen Source

Caption: Simplified metabolic pathway of this compound oxidation by Aldehyde Oxidase 1 (AOX1).

References

Application Note: Quantification of PF-945863 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-945863 is a small molecule inhibitor of aldehyde oxidase (AO), an enzyme increasingly recognized for its role in the metabolism of new drug candidates. As such, robust and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described method is intended as a template that can be further optimized and validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance for Industry.[1][2]

Analytical Method

A generic high-performance liquid chromatography-mass spectrometry approach was adapted for the quantification of this compound.[3]

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.[4][5][6] This technique is rapid, cost-effective, and suitable for high-throughput analysis.[4]

  • Protocol:

    • Allow plasma samples to thaw at room temperature.

    • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d4 in 50% methanol).

    • Add 200 µL of acetonitrile to precipitate plasma proteins.[5]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. This mobile phase composition is standard for the analysis of small molecule drugs, promoting good peak shape and ionization efficiency.

Table 1: LC Parameters

ParameterValue
LC SystemShimadzu Nexera X2 or equivalent
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.005
0.505
2.5095
3.5095
3.515
5.005

Mass Spectrometry

Mass spectrometric detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[7] The MRM transitions for this compound and its stable isotope-labeled internal standard would need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Table 2: MS/MS Parameters

ParameterValue
Mass SpectrometerSciex API 5500 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas9 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
MRM Transitions
AnalyteQ1 (m/z)
This compoundTo be determined
This compound-d4 (IS)To be determined

DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential. These parameters require optimization for the specific analyte.

Method Validation Protocol

A full validation of this bioanalytical method should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The validation would assess the following parameters:

1. Selectivity and Specificity:

  • Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.

2. Calibration Curve and Linearity:

  • A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound.

  • A typical range would be 1-1000 ng/mL.

  • The curve should consist of a blank, a zero standard, and at least six non-zero standards.

  • The linearity should be evaluated by a weighted (1/x²) linear regression. The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Intra- and inter-day accuracy and precision should be assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

  • Five replicates of each QC level should be analyzed in three separate runs on different days.

  • The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

Table 3: Representative Accuracy and Precision Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195-105<1592-108<18
Low QC398-102<1096-104<12
Mid QC10099-101<897-103<10
High QC80098-102<798-102<9

4. Recovery and Matrix Effect:

  • The extraction recovery of this compound should be determined at three QC levels by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

  • The matrix effect should be evaluated by comparing the analyte response in post-extraction spiked samples to that of a pure solution of the analyte. The internal standard should compensate for any significant matrix effects.[8]

5. Stability:

  • The stability of this compound in plasma should be evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for at least 4 hours.

    • Long-Term Stability: Frozen at -80°C for a specified period (e.g., 30 days).

    • Autosampler Stability: In the processed sample at the autosampler temperature for the expected duration of an analytical run.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (Positive Mode) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification signaling_pathway PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Inhibition Altered_PK Altered Pharmacokinetics PF945863->Altered_PK Leads to Drug_Metabolism Drug Metabolism AO->Drug_Metabolism Catalyzes

References

Application Notes and Protocols: PF-945863 in PBPK Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a pharmaceutical compound extensively metabolized by aldehyde oxidase (AO), a cytosolic enzyme that plays a significant role in the metabolism of various xenobiotics. Due to the complexities and species-specific differences associated with AO-mediated metabolism, predicting human pharmacokinetics of AO substrates presents a considerable challenge in drug development. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool to mechanistically simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of such compounds.

These application notes provide a comprehensive overview of the use of this compound as a probe substrate in the development and verification of PBPK models for compounds metabolized by aldehyde oxidase. Included are key quantitative data, detailed experimental protocols for determining in vitro intrinsic clearance, and a visual representation of the PBPK modeling workflow.

Data Presentation

The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for this compound, highlighting its characterization as a substrate of aldehyde oxidase. This data is essential for its use as a reference compound in PBPK model development.

ParameterValueSystem/MethodReference
In Vitro Intrinsic Clearance (CLint)
Human Liver Cytosol38.8 - 44.6 ml/min/kg (predicted)In silico modeling[1]
35 ml/min/kg (actual)In vitro assay[1]
Human Liver S9 FractionAssay-dependent valuesIn vitro assay[2][3]
In Vivo Clearance
Human (predicted)Close to in vitro valuesIn silico modeling[1]
Metabolizing Enzyme Aldehyde Oxidase (AO)In vitro and in vivo studies[1][2][3]

Experimental Protocols

Determination of In Vitro Intrinsic Clearance of this compound in Human Liver Cytosol

This protocol outlines the methodology to determine the intrinsic clearance (CLint) of this compound in human liver cytosol, a key parameter for PBPK model input.

Materials:

  • This compound

  • Pooled human liver cytosol (commercially available)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (potassium phosphate buffer).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • Thaw the pooled human liver cytosol on ice.

    • In microcentrifuge tubes, pre-warm the cytosol, incubation buffer, and this compound working solution to 37°C for approximately 5-10 minutes.

    • The final incubation mixture should contain:

      • Human liver cytosol (e.g., 0.5 - 1 mg/mL protein concentration)

      • This compound (at a concentration below its Km, typically 1 µM, to ensure first-order kinetics)

      • Potassium phosphate buffer

    • Prepare negative control incubations by omitting the NADPH regenerating system to assess non-enzymatic degradation.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of this compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL in incubation)

Visualizations

PBPK Model Development Workflow for an Aldehyde Oxidase Substrate

The following diagram illustrates the typical workflow for developing a PBPK model for a new chemical entity (NCE) that is a substrate of aldehyde oxidase, a process where a well-characterized probe like this compound is valuable for model verification.

PBPK_Workflow_for_AO_Substrate cluster_in_vitro In Vitro / In Silico Data Collection cluster_model_building PBPK Model Construction cluster_simulation_verification Simulation and Verification cluster_prediction Prediction and Application iv_physchem Physicochemical Properties (MW, pKa, logP) mb_parameterization Parameterize Model with In Vitro Data iv_physchem->mb_parameterization iv_absorption Absorption Parameters (Solubility, Permeability) iv_absorption->mb_parameterization iv_distribution Distribution Parameters (Plasma Protein Binding, B/P ratio) iv_distribution->mb_parameterization iv_metabolism Metabolism Data (CLint in HLC/S9, Reaction Phenotyping) iv_metabolism->mb_parameterization mb_structure Define Model Structure (Compartments, Blood Flows) mb_structure->mb_parameterization sv_simulation Simulate PK Profiles mb_parameterization->sv_simulation sv_verification Verification against Known AO Substrate PK (e.g., this compound) sv_simulation->sv_verification sv_refinement Model Refinement sv_verification->sv_refinement Iterative Process p_human_pk Predict Human PK sv_verification->p_human_pk sv_refinement->sv_simulation p_d_d_i DDI Risk Assessment p_human_pk->p_d_d_i p_special_pop Special Populations p_human_pk->p_special_pop

Caption: PBPK model development workflow for AO substrates.

Logical Relationship of this compound in PBPK Model Verification

This diagram illustrates the role of this compound as a reference compound in the verification and validation of a PBPK model for a novel aldehyde oxidase substrate.

PBPK_Verification_with_PF945863 cluster_data_input Input Data cluster_model_development Model Development & Verification cluster_outcome Outcome in_vitro_nce In Vitro Data for New Chemical Entity (NCE) pbpk_model_nce Initial PBPK Model for NCE in_vitro_nce->pbpk_model_nce in_vitro_pf In Vitro Data for This compound pbpk_model_pf PBPK Model for this compound in_vitro_pf->pbpk_model_pf clinical_pf Clinical PK Data for This compound verification Model Verification clinical_pf->verification Comparison pbpk_model_nce->verification Model Structure & Assumptions pbpk_model_pf->verification validated_model Validated PBPK Model for NCE verification->validated_model pk_prediction Reliable Human PK Prediction validated_model->pk_prediction

Caption: Role of this compound in PBPK model verification.

Conclusion

This compound serves as an invaluable tool for researchers and scientists in the field of drug development, particularly for those developing compounds metabolized by aldehyde oxidase. Its well-characterized pharmacokinetic profile allows for the robust development, verification, and refinement of PBPK models. The application of such validated models can significantly improve the prediction of human pharmacokinetics, aid in dose selection, and assess potential drug-drug interactions, ultimately de-risking clinical development for this challenging class of compounds.

References

Application Notes and Protocols for Studying Aldehyde Oxidase Metabolism using PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds and aldehydes. In drug discovery and development, understanding the contribution of AO to a drug candidate's metabolic clearance is crucial, as inter-species differences in AO activity can lead to poor in vitro-in vivo correlations and unexpected clinical outcomes. PF-945863 is a well-characterized substrate of human aldehyde oxidase and serves as a valuable tool compound for in vitro studies aimed at elucidating the role of AO in drug metabolism. These application notes provide detailed protocols for utilizing this compound to assess AO activity in subcellular fractions and to characterize its metabolic profile.

Aldehyde oxidase is known to be involved in the metabolic clearance of numerous drugs.[1][2] The prediction of in vivo clearance from in vitro data for compounds metabolized by AO has been a challenge in drug development.[1] this compound is exclusively cleared by AO, making it an excellent probe substrate for studying the enzyme's activity.[3]

Data Presentation

The following tables summarize the reported in vitro and in vivo intrinsic clearance values for this compound, providing a benchmark for experimental results.

Table 1: In Vitro and In Vivo Unbound Intrinsic Clearance (CL'int) of this compound

ParameterValueReference
In Vitro CL'int (human liver cytosol)148 ml/min/kg[3]
In Vitro CL'int (human liver S9)138 ml/min/kg[3]
In Vivo CL'int (human)35 ml/min/kg[3]

Note: In vitro clearance values are scaled. Discrepancies between in vitro and in vivo data highlight the complexities of predicting AO-mediated clearance.

Signaling and Metabolic Pathways

This compound undergoes oxidation catalyzed by aldehyde oxidase. The primary metabolic route involves the oxidation of the pyrimidine ring. The diagram below illustrates the proposed metabolic activation of this compound by AO.

PF945863_Metabolism PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->PF945863

Caption: Metabolic oxidation of this compound by aldehyde oxidase.

Experimental Protocols

Protocol 1: Determination of Intrinsic Clearance of this compound in Human Liver Cytosol

This protocol describes a method to determine the rate of metabolism of this compound in a human liver cytosolic fraction, which is a primary in vitro system for studying AO-mediated metabolism.

Materials:

  • This compound

  • Pooled Human Liver Cytosol (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Internal Standard (e.g., a structurally similar compound not metabolized by AO)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in potassium phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.5%. A typical substrate concentration to start with is 1 µM.

    • Thaw the human liver cytosol on ice. Dilute the cytosol to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • Pre-warm the diluted cytosol and the this compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the this compound working solution to the vials containing the diluted cytosol.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile (e.g., 2 volumes) containing the internal standard to the aliquot.

    • Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the disappearance of this compound over time using a validated LC-MS/MS method.

    • Monitor the formation of the oxidized metabolite to confirm AO activity.

Data Analysis:

  • Plot the natural logarithm of the peak area ratio (this compound/Internal Standard) versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / protein concentration in mg/mL) * 1000

Protocol_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare this compound and Cytosol Incubate Incubate at 37°C Reagents->Incubate Timepoints Collect Aliquots (0, 5, 15, 30, 45, 60 min) Incubate->Timepoints Terminate Terminate Reaction (Acetonitrile + IS) Timepoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate CLint Analyze->Calculate

Caption: Experimental workflow for determining the intrinsic clearance of this compound.

Protocol 2: Confirmatory Assay using an Aldehyde Oxidase Inhibitor

To confirm that the metabolism of this compound is indeed mediated by AO, a parallel experiment can be conducted in the presence of a known AO inhibitor, such as hydralazine.

Procedure:

  • Follow the same procedure as in Protocol 1.

  • Prepare an additional set of incubation mixtures containing a known AO inhibitor (e.g., 10 µM hydralazine).

  • Pre-incubate the cytosol with the inhibitor for a short period (e.g., 15 minutes) at 37°C before adding this compound.

  • Compare the rate of this compound metabolism in the presence and absence of the inhibitor.

Expected Outcome:

A significant reduction in the metabolic rate of this compound in the presence of the AO inhibitor confirms the involvement of aldehyde oxidase.

Logical Relationships in AO Metabolism Assessment

The following diagram illustrates the logical flow for characterizing a compound as an AO substrate using this compound as a positive control.

Logical_Flow Start Test Compound Incubation Incubate with Human Liver Cytosol Start->Incubation Metabolism_Observed Metabolism Observed? Incubation->Metabolism_Observed Inhibitor_Study Incubate with AO Inhibitor (e.g., Hydralazine) Metabolism_Observed->Inhibitor_Study Yes No_Metabolism Conclusion: Not metabolized in cytosol Metabolism_Observed->No_Metabolism No Inhibition_Observed Metabolism Inhibited? Inhibitor_Study->Inhibition_Observed AO_Substrate Conclusion: Compound is an AO Substrate Inhibition_Observed->AO_Substrate Yes Not_AO_Substrate Conclusion: Metabolism is not primarily AO-mediated Inhibition_Observed->Not_AO_Substrate No

Caption: Decision tree for identifying aldehyde oxidase substrates.

References

Application Notes and Protocols for In Vivo Studies of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress. The p38 MAPK pathway plays a complex and often contradictory role in cancer, influencing processes such as cell proliferation, apoptosis, and angiogenesis. While initially investigated for inflammatory diseases, the role of p38 MAPK in oncology has made inhibitors like this compound valuable research tools for cancer studies.

A critical consideration for in vivo studies with this compound is its metabolism by aldehyde oxidase (AO). AO activity varies significantly between species, with high clearance observed in humans, which has posed challenges for its clinical development. This species-specific metabolism necessitates careful consideration in the design and interpretation of preclinical in vivo experiments.

These application notes provide detailed protocols for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in cancer models.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key regulator of cellular responses to stress and inflammation. Its activation can lead to either pro-apoptotic or pro-survival signals depending on the cellular context.[1][2] Inhibition of p38 MAPK with this compound can modulate the activity of numerous downstream targets, thereby affecting tumor growth and survival.

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) map3k MAP3K (e.g., TAK1, ASK1, MEKKs) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (MK2, MSK1/2, PRAK) p38->downstream_kinases transcription_factors Transcription Factors (ATF-2, p53, STAT1, CREB) p38->transcription_factors pf945863 This compound pf945863->p38 apoptosis Apoptosis downstream_kinases->apoptosis proliferation Cell Proliferation downstream_kinases->proliferation transcription_factors->apoptosis transcription_factors->proliferation inflammation Inflammation transcription_factors->inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

In Vivo Xenograft Efficacy Studies

This section provides a protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Experimental Workflow

xenograft_workflow cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Measurement & Body Weight treatment->monitoring endpoint Study Endpoint & Sample Collection monitoring->endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol: Subcutaneous Xenograft Model

2.2.1. Materials

  • Cancer cell line with activated p38 MAPK pathway (e.g., human multiple myeloma RPMI-8226 or H-929 cells, or colon cancer cell lines).

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).

  • This compound.

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water).

  • Cell culture medium and supplements.

  • Matrigel (optional).

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

2.2.2. Procedure

  • Cell Culture: Culture cancer cells in their recommended medium to ~80% confluency.

  • Cell Preparation for Implantation: Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment:

    • This compound Group: Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10-100 mg/kg, twice daily). Dose and schedule should be optimized based on preliminary tolerability studies.

    • Vehicle Control Group: Administer an equivalent volume of the vehicle using the same route and schedule.

  • Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment. At the endpoint, collect tumors and other tissues for pharmacodynamic analysis.

Data Presentation

Table 1: Representative In Vivo Efficacy of a p38 MAPK Inhibitor in a Xenograft Model

Treatment GroupNumber of MiceMean Tumor Volume at Start (mm³)Mean Tumor Volume at End (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10125 ± 151850 ± 250-+5
p38 Inhibitor (30 mg/kg)10128 ± 18950 ± 18048.6-2
p38 Inhibitor (100 mg/kg)10122 ± 16450 ± 12075.7-8

Note: Data are representative and based on studies with similar p38 MAPK inhibitors. Actual results with this compound may vary.

Pharmacokinetic (PK) Studies

Due to the significant role of aldehyde oxidase in the metabolism of this compound, it is crucial to characterize its pharmacokinetic profile in the selected preclinical species.

Experimental Workflow

pk_workflow dosing Dosing (IV and PO) blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_analysis LC-MS/MS Analysis plasma_separation->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis

Caption: Workflow for a pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Mice

3.2.1. Materials

  • Male CD-1 or BALB/c mice (8-10 weeks old).

  • This compound.

  • Formulation for intravenous (IV) administration (e.g., 10% DMSO, 40% PEG300, 50% water).

  • Formulation for oral (PO) administration (e.g., 0.5% methylcellulose in water).

  • K2EDTA-coated collection tubes.

  • Centrifuge.

  • LC-MS/MS system.

3.2.2. Procedure

  • Acclimatization and Fasting: Acclimate mice for at least one week. Fast mice overnight before dosing.

  • Dosing:

    • IV Group: Administer this compound as a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • PO Group: Administer this compound as a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Collection: Collect serial blood samples (approx. 50-100 µL) at specified time points (n=3 mice per time point).

    • IV timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation

Table 2: Representative Pharmacokinetic Parameters of a p38 MAPK Inhibitor in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)t½ (h)F (%)
IV212000.0818002.5-
PO108500.536003.040

Note: Data are representative and based on studies with similar p38 MAPK inhibitors. Actual results with this compound may vary and are expected to show high clearance.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are essential to confirm that this compound is engaging its target, p38 MAPK, in vivo. This is typically assessed by measuring the phosphorylation of downstream substrates.

Experimental Workflow

pd_workflow tumor_bearing_mice Tumor-Bearing Mice treatment Treatment (this compound or Vehicle) tumor_bearing_mice->treatment tissue_collection Tumor/Tissue Collection treatment->tissue_collection protein_extraction Protein Extraction tissue_collection->protein_extraction western_blot_elisa Western Blot or ELISA (p-MK2, p-HSP27) protein_extraction->western_blot_elisa data_analysis Data Analysis western_blot_elisa->data_analysis

Caption: Workflow for a pharmacodynamic biomarker analysis.

Protocol: Analysis of p-MK2 and p-HSP27 in Tumor Tissue

4.2.1. Materials

  • Tumor samples from this compound and vehicle-treated mice.

  • Lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies.

  • Western blot or ELISA reagents and equipment.

4.2.2. Procedure

  • Tissue Collection: At the study endpoint (or at various time points after the last dose), euthanize mice and excise tumors.

  • Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • ELISA Analysis: Alternatively, use commercially available ELISA kits for the quantitative measurement of phosphorylated and total MK2 or HSP27 in the tumor lysates.

Data Presentation

Table 3: Representative Pharmacodynamic Effect of a p38 MAPK Inhibitor on Downstream Biomarkers in Tumor Tissue

Treatment GroupDose (mg/kg)p-MK2 / Total MK2 (relative to vehicle)p-HSP27 / Total HSP27 (relative to vehicle)
Vehicle Control-1.001.00
p38 Inhibitor300.45 ± 0.080.52 ± 0.10
p38 Inhibitor1000.15 ± 0.050.21 ± 0.07

Note: Data are representative and based on studies with similar p38 MAPK inhibitors. Actual results with this compound may vary.

Important Considerations for this compound In Vivo Studies

  • Aldehyde Oxidase (AO) Metabolism: Be aware of the significant species differences in AO activity. Rodent models may not accurately predict the high clearance of this compound observed in humans. Consider using a species with higher AO activity, such as cynomolgus monkeys, for more translatable PK studies if possible.

  • Dose and Schedule Optimization: Due to its potential for rapid metabolism, it may be necessary to use higher doses or a more frequent dosing schedule (e.g., twice daily) to maintain therapeutic concentrations of this compound in vivo.

  • Tolerability: Conduct a maximum tolerated dose (MTD) study before initiating efficacy studies to establish a safe and effective dose range.

  • Combination Therapies: The p38 MAPK pathway has been implicated in resistance to chemotherapy and targeted therapies. Consider evaluating this compound in combination with other anti-cancer agents.

By following these detailed protocols and considering the unique properties of this compound, researchers can design robust in vivo studies to effectively evaluate its therapeutic potential in various cancer models.

References

Application Note: Utilizing Cryopreserved Hepatocytes for the Metabolic Assessment of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-945863 is a pharmaceutical compound whose metabolic clearance is primarily mediated by aldehyde oxidase (AO)[1][2]. Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing critical insights into their pharmacokinetic profile and potential for drug-drug interactions. Cryopreserved human hepatocytes are a valuable in vitro tool for these assessments, as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the hepatic environment[3][4][5]. This application note provides a detailed protocol for evaluating the metabolism of this compound using cryopreserved human hepatocytes, with a focus on determining its metabolic stability.

Cryopreserved hepatocytes offer significant logistical advantages over fresh hepatocytes, including consistent quality, ready availability, and the ability to perform experiments with hepatocytes from the same donor over time[5][6]. While cytochrome P450 (CYP) enzymes are the most well-known drug-metabolizing enzymes, non-CYP enzymes like AO play a significant role in the clearance of many drugs[1][7]. Therefore, using a whole-cell system like hepatocytes is crucial for capturing the complete metabolic profile of compounds like this compound.

This document outlines the experimental workflow, from thawing and plating of cryopreserved hepatocytes to the analysis of this compound metabolism. It also includes representative data and visualizations to guide researchers in performing and interpreting these assays.

Data Presentation

Table 1: Metabolic Stability of this compound in Cryopreserved Human Hepatocytes

Time (minutes)This compound Remaining (%)
0100
585.2
1560.1
3035.8
6012.5
120< 1.0

Table 2: Calculated Metabolic Parameters for this compound

ParameterValue
Half-life (t½, min)25.5
Intrinsic Clearance (CLint, µL/min/10⁶ cells)27.2

Note: The data presented in these tables are representative and intended for illustrative purposes.

Experimental Protocols

Materials and Reagents
  • Cryopreserved human hepatocytes (plateable, high viability)

  • Hepatocyte thawing medium (e.g., Cryopreserved Hepatocyte Recovery Medium)

  • Hepatocyte plating medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated 24-well plates

  • Incubation medium (e.g., serum-free Williams' Medium E)

  • This compound

  • Positive control substrate for AO (e.g., zaleplon)

  • Negative control (heat-inactivated hepatocytes)

  • Acetonitrile (ACN) with internal standard (e.g., warfarin)

  • LC-MS/MS system

Thawing and Plating of Cryopreserved Hepatocytes
  • Pre-warm thawing and plating media to 37°C.

  • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains[8].

  • Wipe the vial with 70% ethanol and transfer the contents to a conical tube containing pre-warmed thawing medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the hepatocytes.

  • Gently aspirate the supernatant and resuspend the cell pellet in plating medium.

  • Determine cell viability and concentration using the trypan blue exclusion method. Viability should be >80%[9].

  • Seed the hepatocytes onto collagen-coated 24-well plates at a density of 0.35 - 0.5 x 10⁶ viable cells/well[8].

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell attachment.

  • After attachment, gently aspirate the plating medium and overlay with fresh, pre-warmed incubation medium.

This compound Metabolism Assay
  • Prepare stock solutions of this compound and a positive control substrate in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 0.1%[10].

  • Prepare working solutions of the test compounds in incubation medium. A typical starting concentration for this compound is 1 µM.

  • Aspirate the medium from the attached hepatocytes and add the incubation medium containing this compound or the positive control.

  • Include a negative control group with heat-inactivated hepatocytes to account for any non-enzymatic degradation of the compound.

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect 50 µL aliquots from each well[10].

  • Immediately terminate the metabolic reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • The disappearance of the parent compound over time is used to calculate the metabolic stability parameters.

Data Analysis
  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / cell number).

Mandatory Visualization

G cluster_prep Hepatocyte Preparation cluster_assay Metabolism Assay cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Centrifuge Centrifuge and Resuspend Thaw->Centrifuge Viability Assess Viability (Trypan Blue) Centrifuge->Viability Seed Seed into Collagen-Coated Plate Viability->Seed Attach Allow Attachment (4-6 hours) Seed->Attach Prepare_Cmpd Prepare this compound Working Solution Incubate Incubate with Hepatocytes Attach->Incubate Prepare_Cmpd->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Sample Terminate Terminate Reaction (Acetonitrile + IS) Sample->Terminate LCMS LC-MS/MS Analysis Terminate->LCMS Data Data Analysis (t½, CLint) LCMS->Data end End Data->end start Start start->Thaw

Caption: Experimental workflow for this compound metabolism assay.

G PF945863 This compound Metabolite Oxidized Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) in Hepatocyte Cytosol AO->PF945863

Caption: Proposed metabolic pathway of this compound.

References

Application Notes and Protocols for PF-945863 in Recombinant Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-945863 is a pharmaceutical compound that has been utilized as a substrate in the study of drug metabolism, particularly by the enzyme aldehyde oxidase (AO). Understanding the metabolic fate of drug candidates is a critical aspect of drug discovery and development, as it significantly influences their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. Aldehyde oxidase is a cytosolic enzyme prominent in the liver that catalyzes the oxidation of a wide range of xenobiotics.[1][2] Due to species-specific differences in AO expression and activity, in vitro models, including recombinant enzyme systems, are invaluable tools for predicting human metabolic clearance.[1][2]

These application notes provide detailed protocols for the use of this compound as a substrate in recombinant enzyme systems to characterize its metabolism by aldehyde oxidase.

Mechanism of Action: Metabolism by Aldehyde Oxidase

This compound is metabolized by aldehyde oxidase, which catalyzes the oxidation of its heterocyclic aromatic ring system. This metabolic process is a key determinant of the compound's intrinsic clearance. The ability to accurately predict the in vivo clearance of compounds metabolized by AO from in vitro data is a significant challenge in drug development.[1][2] In vitro systems, such as pooled human liver cytosol and S-9 fractions, have been employed to study the metabolism of this compound and to develop in vitro-in vivo correlations for AO-mediated clearance.[1][2] While recombinant cytochrome P450 enzymes are widely used for metabolic clearance predictions of many drugs, the focus for this compound is on aldehyde oxidase.[3]

Data Presentation

The following table summarizes in vitro and in vivo clearance data for this compound, providing a basis for comparison when using recombinant enzyme systems.

ParameterValueSystemReference
In Vitro Unbound Intrinsic Clearance (CLu,int)38.8 - 44.6 mL/min/kgPooled Human Liver Cytosol/S-9 Fractions[4]
Actual In Vivo Unbound Intrinsic Clearance (CLu,int)35 mL/min/kgHuman[4]

Experimental Protocols

Protocol 1: Determination of this compound Metabolism using Recombinant Human Aldehyde Oxidase (rhAOX1)

This protocol outlines the steps to determine the metabolic stability of this compound when incubated with recombinant human aldehyde oxidase.

Materials:

  • This compound

  • Recombinant human aldehyde oxidase 1 (rhAOX1)

  • Potassium phosphate buffer (pH 7.4)

  • NAD+

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of NAD+ in purified water.

    • Prepare the reaction mixture by adding rhAOX1 to the potassium phosphate buffer to a final concentration of 1 mg/mL.

  • Initiate the Reaction:

    • In a 96-well plate, add 188 µL of the rhAOX1 reaction mixture to each well.

    • Add 2 µL of the 10 mM NAD+ stock solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To start the reaction, add 10 µL of a working solution of this compound (diluted from the stock solution in buffer) to achieve the desired final concentration (e.g., 1 µM).

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 3000 x g for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL protein in incubation).

Protocol 2: Screening for Inhibitors of this compound Metabolism

This protocol can be used to identify potential inhibitors of this compound metabolism by rhAOX1.

Materials:

  • Same as Protocol 1

  • Test compounds (potential inhibitors)

Procedure:

  • Prepare Reagents:

    • Follow step 1 from Protocol 1.

    • Prepare stock solutions of test compounds in DMSO.

  • Initiate the Reaction with Inhibitors:

    • In a 96-well plate, add 186 µL of the rhAOX1 reaction mixture to each well.

    • Add 2 µL of the 10 mM NAD+ stock solution.

    • Add 2 µL of the test compound stock solution (or DMSO for control wells) to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • To start the reaction, add 10 µL of the this compound working solution.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for a fixed time point (e.g., 30 minutes, determined from Protocol 1 to be in the linear range of metabolism).

    • Stop the reaction and process the samples as described in Protocol 1.

    • Analyze the remaining this compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of this compound metabolism in the presence of the test compound relative to the DMSO control.

    • Determine the IC50 value for potent inhibitors by testing a range of concentrations.

Visualizations

experimental_workflow_metabolism cluster_prep Reagent Preparation cluster_reaction Reaction Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Buffer, this compound, NAD+, rhAOX1 mix Combine Reagents & this compound reagents->mix incubate Incubate at 37°C mix->incubate sampling Sample at Time Points incubate->sampling stop_rxn Stop Reaction (Acetonitrile) sampling->stop_rxn process Centrifuge & Transfer Supernatant stop_rxn->process lcms LC-MS/MS Analysis process->lcms calc Calculate Clearance/ Half-life lcms->calc

Caption: Workflow for determining the metabolic stability of this compound.

signaling_pathway_inhibition PF945863 This compound (Substrate) rhAOX1 Recombinant Human Aldehyde Oxidase (rhAOX1) PF945863->rhAOX1 Binds to active site Metabolite Oxidized Metabolite rhAOX1->Metabolite Catalyzes oxidation Inhibitor Potential Inhibitor Inhibitor->rhAOX1 Blocks active site

Caption: Interaction of this compound with recombinant aldehyde oxidase.

References

Application Notes and Protocols: Analytical Standards for PF-945863 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical standards and methodologies for the research of PF-945863, a compound known to be a substrate for aldehyde oxidase (AO). The information is intended to guide researchers in the proper handling, analysis, and interpretation of data related to this compound.

Physicochemical Properties

While specific physicochemical data for a certified this compound analytical standard is not publicly available, Table 1 summarizes key characteristics inferred from metabolism and clearance studies.

Table 1: Summary of this compound Properties

PropertyValueSource / Reference
Molecular ClassN-heterocyclic compound[1][2][3][4][5]
Primary Metabolic EnzymeAldehyde Oxidase (AO)[1][2][4][5]
In Vitro System for Metabolism StudiesPooled human liver cytosol and S9 fractions[2][3][4][5]
Reported In Vitro Clearance38.8–44.6 ml/min/kg (predicted)[1]
Reported In Vivo Clearance35 ml/min/kg (actual)[1]
Known MetabolitesOxidized metabolites generated by AO[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Objective: To determine the purity and concentration of this compound in a given sample.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or Mass Spectrometric (MS) detector

Procedure:

  • Standard Preparation:

    • Accurately weigh a small amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a concentration within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS detection.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identification and Structure Confirmation

Objective: To confirm the identity and structural integrity of this compound and its metabolites.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

  • Liquid chromatography system (as described in the HPLC protocol)

Procedure:

  • Sample Infusion or LC-MS:

    • For direct infusion, prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse directly into the mass spectrometer.

    • For LC-MS, use the HPLC method described above.

  • Mass Spectrometer Settings (Example for ESI-positive mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-1000

    • Acquisition Mode: Full scan for parent ion identification and tandem MS (MS/MS) for fragmentation analysis.

  • Data Analysis:

    • In full scan mode, identify the protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound.

    • Perform MS/MS on the parent ion to obtain a fragmentation pattern. This pattern can be used as a fingerprint for structural confirmation and for identifying metabolites, which will have a mass shift corresponding to the metabolic modification (e.g., +16 Da for oxidation).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide definitive structural confirmation of the this compound analytical standard.

Materials:

  • This compound reference standard (approximately 5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the this compound standard in the appropriate deuterated solvent in an NMR tube.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-carbon correlations.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the complete chemical structure of this compound. This data serves as a primary reference for the identity and purity of the standard.

Signaling Pathways and Experimental Workflows

Metabolism of this compound by Aldehyde Oxidase

This compound is primarily metabolized by the cytosolic enzyme Aldehyde Oxidase (AO).[1][2][4][5] This metabolic pathway is crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions.

PF945863_Metabolism PF945863 This compound AO Aldehyde Oxidase (AO) in Liver Cytosol PF945863->AO Substrate Metabolites Oxidized Metabolites AO->Metabolites Metabolism Clearance Systemic Clearance Metabolites->Clearance

Caption: Metabolic pathway of this compound via Aldehyde Oxidase.

Experimental Workflow for In Vitro Metabolism Analysis

The following workflow outlines the key steps in assessing the in vitro metabolism of this compound.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation PF945863_stock This compound Stock Solution Incubation Incubate at 37°C PF945863_stock->Incubation Liver_fractions Human Liver Cytosol or S9 Fractions Liver_fractions->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Clearance_Calc Intrinsic Clearance Calculation LCMS->Clearance_Calc

Caption: Workflow for in vitro metabolism studies of this compound.

Quality Control Logic for Analytical Standard

This diagram illustrates the logical flow for ensuring the quality and identity of a this compound analytical standard.

QC_Logic start Reference Standard Candidate nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Structural Confirmation ms Mass Spectrometry (HRMS, MS/MS) start->ms Identity Confirmation hplc HPLC-UV/MS Purity >95%? nmr->hplc ms->hplc pass Qualified Analytical Standard hplc->pass Yes fail Repurify or Resynthesize hplc->fail No

References

Troubleshooting & Optimization

troubleshooting PF-945863 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor PF-945863.

Troubleshooting Guides & FAQs

This section addresses common issues related to the solubility of this compound that may be encountered during experiments.

Q1: I am having difficulty dissolving this compound for my in vitro assay. What are the recommended solvents and concentrations?

A1: Poor aqueous solubility is a common challenge with complex small molecules like this compound. The initial stock solution should be prepared in a polar aprotic solvent. Subsequently, this stock can be diluted into your aqueous assay buffer.

Recommended Solvents for Stock Solution:

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMEnsure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
Dimethylformamide (DMF)10-50 mMSimilar to DMSO, keep the final assay concentration low.
Ethanol5-20 mMCan be used as a co-solvent, but its compatibility with the specific assay must be validated.[1]

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulate matter.[2] A brief warming in a 37°C water bath may also aid dissolution, but the thermal stability of the compound should be considered.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

Q2: My this compound is precipitating out of solution when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a strong indicator of poor solubility. Several strategies can be employed to overcome this issue.

Troubleshooting Strategies for Aqueous Solubility:

  • Optimize Final Solvent Concentration: Keep the final concentration of organic solvents like DMSO as low as possible, ideally ≤ 0.1%, and always include a solvent-only control in your experiments.[1]

  • Use of Surfactants or Co-solvents: For in vitro assays, low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility.[1]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be effective.[1]

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]

  • Serum Concentration: The presence of serum proteins in the culture medium can affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.[2]

Experimental Protocol: Pre-Assay Solubility Check

To determine the kinetic solubility of this compound in your specific assay buffer:

  • Prepare Dilutions: Prepare a series of dilutions of your concentrated stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium).[2]

  • Incubate: Incubate the dilutions at the intended experimental temperature for a set period (e.g., 2 hours).[2]

  • Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.[2]

  • Analyze Supernatant: Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method like HPLC-UV. This will give you the true soluble concentration of this compound under your assay conditions.[2]

Q3: I am observing inconsistent results between experimental batches with this compound. Could this be related to solubility?

A3: Yes, inconsistent results can stem from solubility issues as well as compound stability.

Potential Causes of Inconsistency:

  • Precipitation: As discussed, if the compound precipitates, the actual concentration in your assay will be lower than the nominal concentration, leading to variability.[2]

  • Compound Instability: Small molecules can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[1] It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1]

To address this, always perform a visual inspection for precipitation before adding the compound to your assay. If precipitation is observed, consider the troubleshooting steps outlined in Q2.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Troubleshooting this compound Solubility

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO (10-50 mM) weigh->dissolve store Store at -80°C in Aliquots dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute visual Visually Inspect for Precipitation dilute->visual precip Precipitation Observed visual->precip Yes no_precip No Precipitation visual->no_precip No optimize Optimize Protocol: - Lower Concentration - Add Surfactant - Adjust pH precip->optimize proceed Proceed with Experiment no_precip->proceed optimize->dilute Re-attempt

Caption: A workflow for preparing and troubleshooting this compound solutions.

Hypothetical Signaling Pathway for this compound

This compound is known to be a substrate for Aldehyde Oxidase (AO), which is involved in the metabolism of various compounds.[3][4][5] While the specific signaling pathway it inhibits may vary depending on the therapeutic target, a generalized pathway is depicted below.

G cluster_pathway Cellular Signaling Cascade cluster_inhibition Inhibition by this compound Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene PF945863 This compound PF945863->Kinase1

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing Incubation Conditions for PF-945863 Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the metabolism of PF-945863. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is primarily metabolized by Aldehyde Oxidase (AO), a cytosolic enzyme. This is a key consideration for designing and interpreting in vitro metabolism studies, as it is a non-CYP (Cytochrome P450) mediated pathway. The metabolism of this compound by AO can lead to high clearance and potential challenges in predicting in vivo pharmacokinetics.

Q2: Which in vitro systems are most appropriate for studying this compound metabolism?

A2: Given that Aldehyde Oxidase is a cytosolic enzyme, the most suitable in vitro systems are those that contain the cytosolic fraction of liver cells. These include:

  • Human Liver Cytosol: Provides a direct source of AO.

  • Human Liver S9 Fraction: A mixture of cytosol and microsomes, which is also a common choice for AO substrate studies.

  • Hepatocytes (e.g., cryopreserved human hepatocytes): As intact liver cells, they contain the full complement of metabolic enzymes, including AO.

Liver microsomes are generally not recommended for studying this compound metabolism as they are largely devoid of cytosolic enzymes like AO.

Q3: Why are there significant species differences in the metabolism of this compound?

A3: There are dramatic species differences in the expression and activity of Aldehyde Oxidase, which can lead to erroneous predictions of human clearance based on preclinical animal data. For instance, dogs lack AO activity, while rats have moderate but variable activity. This makes direct extrapolation of this compound metabolism data from these common preclinical species to humans unreliable.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no metabolism of this compound observed. Inappropriate in vitro system: You may be using an in vitro system that lacks sufficient Aldehyde Oxidase (AO) activity, such as liver microsomes.Switch to an AO-rich system like human liver cytosol, S9 fraction, or hepatocytes.
Inactive enzyme: AO is known to be less stable than some other drug-metabolizing enzymes. Improper storage or handling of liver fractions can lead to loss of activity.Ensure proper storage of cytosolic/S9 fractions (typically at -80°C) and minimize freeze-thaw cycles. Use freshly prepared fractions when possible.
Cofactor deficiency (in some contexts): While AO itself does not require NADPH, the overall cellular environment in hepatocytes does.For hepatocyte assays, ensure the incubation medium contains the necessary supplements to maintain cell health and enzymatic activity.
High variability in metabolism rates between experiments or donors. Inter-individual variability in AO expression: There is significant variability in AO protein expression and activity among human liver donors.Use pooled human liver cytosol or S9 fractions from multiple donors to average out individual differences. If using single-donor fractions, be aware of this potential for variation and consider screening multiple donors.
Inconsistent experimental conditions: Minor variations in incubation time, temperature, or substrate/protein concentration can lead to variable results.Strictly adhere to a standardized protocol. Use a consistent source and lot of liver fractions for a set of comparative experiments.
Underprediction of in vivo clearance from in vitro data. Inherent limitations of in vitro systems: In vitro to in vivo extrapolation (IVIVE) for AO substrates is notoriously challenging and often results in underprediction of clearance.Consider using a "rank-order" or "yard-stick" approach. This involves comparing the in vitro clearance of this compound to that of other known AO substrates with established low, medium, and high in vivo clearance.
Loss of enzyme activity over time: In longer incubations, particularly with hepatocytes, AO activity can decline.For low-turnover compounds, consider using plated hepatocytes that can maintain enzyme activity for longer periods. Alternatively, use shorter incubation times with higher protein concentrations, ensuring you are still in the linear range of the assay.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the public domain, the following is a generalized methodology for a metabolic stability assay with human liver S9 fraction, which is a common method for evaluating AO substrates.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Pooled human liver S9 fraction

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

General Incubation Conditions:

ParameterRecommended ConditionRationale
Test System Pooled Human Liver S9 FractionContains cytosolic AO and averages inter-individual variability.
This compound Concentration 1 µM (example)Should be below the Km for the enzyme to ensure first-order kinetics.
S9 Protein Concentration 0.5 - 1.0 mg/mL (example)Needs to be optimized to achieve a measurable depletion of the compound over the time course without being excessive.
Incubation Temperature 37°CTo mimic physiological conditions.
Time Points 0, 5, 15, 30, 60 minutes (example)To determine the rate of metabolism. Shorter times may be needed for rapidly metabolized compounds.
Reaction Quenching Cold AcetonitrileTo stop the enzymatic reaction and precipitate proteins.

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the pooled human liver S9 fraction to the desired protein concentration in phosphate buffer.

    • Pre-warm the S9 fraction and buffer to 37°C.

  • Incubation:

    • Add the this compound working solution to the pre-warmed S9 fraction in buffer to initiate the reaction.

    • At each designated time point, remove an aliquot of the incubation mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction.

    • Vortex and centrifuge to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein mass).

Visualizations

Experimental Workflow for this compound Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation prep_pf Prepare this compound Stock Solution prewarm Pre-warm S9 and Buffer to 37°C prep_pf->prewarm prep_s9 Dilute Human Liver S9 Fraction prep_s9->prewarm initiate Initiate Reaction: Add this compound to S9 prewarm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction with Cold Acetonitrile sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc_half_life Calculate Half-Life (t1/2) plot->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) calc_half_life->calc_clint

Caption: Workflow for determining the metabolic stability of this compound.

Troubleshooting Logic for Low Metabolism of this compound

G start Problem: Low/No Metabolism of this compound q1 Is the in vitro system appropriate for AO? start->q1 a1_yes Using Cytosol, S9, or Hepatocytes q1->a1_yes Yes a1_no Using Microsomes q1->a1_no No q2 Is enzyme activity confirmed? a1_yes->q2 solution1 Solution: Switch to an AO-rich system (Cytosol, S9, or Hepatocytes) a1_no->solution1 a2_yes Positive control metabolized as expected q2->a2_yes Yes a2_no Positive control shows low metabolism q2->a2_no No q3 Are incubation conditions optimal? a2_yes->q3 solution2 Solution: Check storage/handling of liver fractions. Use a new lot. a2_no->solution2 a3_yes Standardized protocol followed q3->a3_yes Yes a3_no Inconsistent conditions or short incubation q3->a3_no No end_node Further Investigation Needed a3_yes->end_node solution3 Solution: Optimize protein conc. and incubation time. Standardize protocol. a3_no->solution3

Caption: Decision tree for troubleshooting low this compound metabolism.

Signaling Pathway: Role of Aldehyde Oxidase in Drug Metabolism

G cluster_cell Hepatocyte cluster_cytosol Cytosol PF945863 This compound (Parent Drug) AO Aldehyde Oxidase (AO) PF945863->AO Metabolite Oxidized Metabolite AO->Metabolite Elimination Elimination Metabolite->Elimination Excretion Extracellular Systemic Circulation Extracellular->PF945863 Uptake

Caption: Simplified pathway of this compound metabolism by Aldehyde Oxidase.

Technical Support Center: Predicting In Vivo Clearance of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in predicting the in vivo clearance of PF-945863.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is reported to be exclusively cleared by aldehyde oxidase (AO).[1] This is a critical factor to consider, as AO-mediated metabolism presents unique challenges for in vitro-in vivo extrapolation (IVIVE). Unlike cytochrome P450 (CYP) enzymes, which are located in the microsomes, AO is a cytosolic enzyme.[2][3]

Q2: Why do my in vitro assays (hepatocytes, S9, cytosol) significantly underpredict the in vivo clearance of this compound?

A2: This is a well-documented challenge for compounds predominantly cleared by aldehyde oxidase.[4][5] The underprediction stems from several factors:

  • Species Differences : There are marked species differences in AO expression and activity.[6][7][8] Commonly used preclinical animal models like rats and dogs are poor predictors for human AO-mediated clearance.[9]

  • Enzyme Instability : Aldehyde oxidase can be unstable in in vitro preparations like cytosol and S9 fractions, leading to an underestimation of its metabolic activity over the course of an experiment.[3][10]

  • Substrate Inhibition : Discrepancies in substrate inhibition between in vitro and in vivo conditions can contribute to inaccurate predictions.[1]

  • Contribution of Extrahepatic AO : AO is present in other tissues besides the liver, such as the lungs.[2][10] Standard hepatic in vitro systems do not account for this extrahepatic clearance, which may be significant for some compounds.

  • Inherent Limitations of IVIVE for AO Substrates : The geometric mean fold errors (gmfe) for scaled unbound intrinsic clearance (CLint,u) for AO substrates are notably high: 10.4 for human hepatocytes, 5.6 for human liver cytosols, and 5.0 for human liver S9.[11][12][13]

Q3: Are there alternative methods to improve the prediction of this compound clearance?

A3: Yes, several strategies are being explored to address the underprediction issue:

  • Empirical Scaling Factors : Applying a system-specific empirical scaling factor can help correct the underprediction. For instance, geometric mean fold errors have been calculated for different in vitro systems and can be used to adjust the initial clearance estimates.[11][12][13]

  • In Silico Modeling : Computational models are being developed to predict both in vitro and in vivo human intrinsic clearance for AO substrates with some success.[1]

  • Relative Scaling or "Yardstick" Approach : This method involves comparing the in vitro clearance of a new compound to a set of known AO substrates with established in vivo clearance values. This allows for a semi-quantitative categorization of the compound's clearance (e.g., low, moderate, high).[3][9]

  • Advanced In Vitro Models : Novel systems, such as tri-culture human hepatocyte models, are being investigated for their potential to provide more accurate predictions for AO substrates.[2]

Troubleshooting Guide

Problem: My calculated in vivo hepatic clearance for this compound, based on human liver S9 or cytosol data, is much lower than reported values.

Possible Cause Troubleshooting Step Rationale
Enzyme Instability 1. Minimize pre-incubation times. 2. Ensure proper storage and handling of cytosolic/S9 fractions. 3. Consider using a modified activity model that accounts for the loss of AO activity over time.[3]AO is known to be less stable than microsomal enzymes. Prolonged incubation or improper handling can lead to a significant loss of activity.
Inappropriate Scaling Factors 1. Do not use standard IVIVE scaling factors developed for CYP-mediated clearance. 2. Apply an empirical scaling factor derived specifically for AO substrates. A geometric mean fold error of ~5.0 to 5.6 has been reported for human liver S9 and cytosols, respectively.[11][12][13]Standard physiological scaling often fails for AO substrates. Empirical scaling factors help to correct for the systematic underprediction.
Exclusion of Extrahepatic Metabolism 1. Acknowledge the potential for extrahepatic clearance in your final report. 2. If significant extrahepatic clearance is suspected, consider more complex models like physiologically based pharmacokinetic (PBPK) modeling that can incorporate metabolism in other organs.[10]This compound's clearance might not be solely hepatic. AO in tissues like the lungs could contribute to its overall in vivo clearance.
Substrate Concentration 1. Run experiments at multiple substrate concentrations to check for substrate inhibition.Differences in substrate inhibition kinetics between in vitro and in vivo settings have been observed for AO substrates.[1]

Quantitative Data Summary

The following tables summarize key data related to the prediction of clearance for this compound and other AO substrates.

Table 1: In Vitro vs. In Vivo Clearance of this compound

Parameter In Vitro Prediction (Computational Model) Actual In Vivo Value Reference
Clearance (ml/min/kg) 38.8–44.635[1]

Note: The computational model referenced showed unusually high accuracy for this compound, which is not typical for standard IVIVE from wet lab experiments.

Table 2: Geometric Mean Fold Error (gmfe) for IVIVE of AO Substrates

In Vitro System Geometric Mean Fold Error (gmfe) Percentage of Predictions within 2-fold (with gmfe correction) Reference
Human Hepatocytes 10.445-57%[11][12][13]
Human Liver Cytosols 5.645-57%[11][12][13]
Human Liver S9 5.045-57%[11][12][13]

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver S9/Cytosol

This protocol is designed to determine the intrinsic clearance (CLint) of this compound.

  • Reagent Preparation :

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver S9 or cytosol fractions on ice.

    • Prepare a cofactor solution (e.g., NADPH regenerating system for S9 if CYP contribution is also being investigated, though for exclusive AO substrates, it's not required). AO does not require NADPH.

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation :

    • Pre-warm the incubation buffer and S9/cytosol protein to 37°C.

    • In a microcentrifuge tube, combine the buffer, S9/cytosol (final protein concentration typically 0.5-1 mg/mL), and this compound (final substrate concentration typically 1 µM). The final DMSO concentration should be ≤ 0.1%.[14]

    • Initiate the reaction by adding the substrate. For time point zero (T0), immediately transfer an aliquot to a quenching solution.

  • Time Course Sampling :

    • Incubate the reaction mixture at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching :

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate the protein.

  • Analysis :

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of protein).

Protocol 2: Metabolic Stability in Suspended Hepatocytes

This protocol is a more comprehensive in vitro system as it contains both cytosolic and microsomal enzymes.

  • Hepatocyte Preparation :

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion. Viability should be >80%.

  • Incubation :

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.[15]

    • Add the cell suspension to a multi-well plate.

    • Pre-incubate the plate at 37°C, 5% CO2.

    • Prepare a stock solution of this compound in the incubation medium.

    • Initiate the reaction by adding the this compound solution to the wells (final substrate concentration typically 1 µM).

  • Time Course Sampling and Quenching :

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the appropriate wells.[15]

    • Quench the reaction immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis :

    • Process and analyze the samples for the remaining parent compound via LC-MS/MS as described in the S9/cytosol protocol.

  • Data Analysis :

    • Calculate the elimination rate constant (k) and half-life (t½) as described previously.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in 10^6).

Visualizations

cluster_invitro In Vitro Assessment cluster_scaling IVIVE Scaling cluster_invivo In Vivo Prediction & Comparison cluster_challenge Key Challenge for this compound invitro_assay Metabolic Stability Assay (Hepatocytes, S9, Cytosol) calc_clint Calculate In Vitro Intrinsic Clearance (CLint) invitro_assay->calc_clint scaling Physiological Scaling (Liver weight, cellularity, etc.) calc_clint->scaling Standard IVIVE emp_scaling Empirical AO Scaling Factor (e.g., gmfe ≈ 5-10) calc_clint->emp_scaling Recommended for AO pred_cl Predicted In Vivo Clearance scaling->pred_cl underprediction Standard IVIVE leads to significant underprediction of clearance for AO substrates scaling->underprediction emp_scaling->pred_cl comparison Comparison pred_cl->comparison obs_cl Observed In Vivo Clearance obs_cl->comparison

IVIVE workflow highlighting challenges for AO substrates.

start Observed In Vivo Clearance >> Predicted In Vivo Clearance q1 Is the compound a suspected Aldehyde Oxidase (AO) substrate? start->q1 check_cyp Investigate other clearance pathways: - CYP metabolism (microsomes) - UGT metabolism - Transporter effects q1->check_cyp No q2 Was the In Vitro assay run in S9 or Cytosol? q1->q2 Yes a1_yes Yes a1_no No microsome_issue AO is a cytosolic enzyme. Microsomal stability assays will not detect AO-mediated clearance. ACTION: Re-run assay in S9 or Cytosol. q2->microsome_issue No (e.g., Microsomes) q3 Was an empirical scaling factor for AO applied? q2->q3 Yes a2_yes Yes a2_no No (e.g., Microsomes) scaling_issue Standard scaling underpredicts AO clearance. ACTION: Apply an AO-specific empirical scaling factor (gmfe ≈ 5-10). q3->scaling_issue No final_check Consider other factors: - AO enzyme instability in vitro - Extrahepatic clearance - Substrate inhibition q3->final_check Yes a3_yes Yes a3_no No

Troubleshooting underprediction of in vivo clearance.

References

Technical Support Center: Overcoming Underprediction of Aldehyde Oxidase (AO)-Mediated Clearance for PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aldehyde oxidase (AO)-mediated clearance of PF-945863. The information provided aims to address common experimental challenges that lead to the underprediction of in vivo clearance from in vitro data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro assay with human liver S9 fraction is significantly underpredicting the in vivo clearance of this compound. What are the potential reasons for this discrepancy?

A1: The underprediction of in vivo clearance from in vitro systems is a known challenge for AO substrates like this compound.[1][2] Several factors can contribute to this:

  • Sub-optimal In Vitro Conditions: The activity of AO is highly sensitive to the experimental conditions. Factors such as the source and quality of the S9 fraction, buffer composition, and incubation time can significantly impact enzyme activity.

  • Instability of Aldehyde Oxidase: AO can be unstable in vitro, leading to a lower metabolic rate compared to the in vivo environment.[3]

  • Contribution of Extrahepatic Metabolism: While the liver is the primary site of AO activity, extrahepatic metabolism in tissues like the kidney and lungs can contribute to the overall clearance, and this is not accounted for in liver S9 assays.[4][5] However, for many AO substrates, the contribution from extra-hepatic sources is considered to be less than 1% of that from the liver.[4][5]

  • Species Differences: Data from preclinical animal models often fails to predict human clearance due to significant species differences in AO expression and activity.[6][7]

Q2: How can I confirm that the metabolism of this compound in my assay is primarily mediated by Aldehyde Oxidase?

A2: To confirm the role of AO in the metabolism of this compound, you can employ the following strategies:

  • Use of a Selective AO Inhibitor: Co-incubation with a selective AO inhibitor, such as hydralazine, should significantly reduce the metabolism of this compound.[1] It is important to use an appropriate concentration to avoid off-target effects on other enzymes like cytochrome P450s.

  • NADPH-Independence: AO is an NADPH-independent enzyme.[8][9] Running the assay in the absence of NADPH can help to distinguish AO activity from that of NADPH-dependent CYP enzymes.

  • Metabolite Identification: The primary metabolite of this compound formed by AO is a hydroxylated product.[1] Identifying this metabolite using LC-MS/MS can confirm the metabolic pathway.

Q3: I am observing high variability in my results between different lots of human liver S9 fractions. How can I mitigate this?

A3: Lot-to-lot variability in S9 fractions is a common issue. To address this, consider the following:

  • Characterize New Lots: Before use in definitive experiments, each new lot of S9 should be characterized with a set of known AO substrates to assess its activity.

  • Use Pooled S9 Fractions: Using pooled S9 fractions from multiple donors can help to average out individual donor variability.

  • Implement a "Yard-Stick" Approach: This involves running a set of reference AO substrates with known in vivo clearance alongside your test compound. This allows for a relative ranking of clearance and can help in developing a laboratory-specific scaling factor.

Q4: What is an appropriate in vitro to in vivo extrapolation (IVIVE) scaling factor for this compound?

A4: A static IVIVE approach often underpredicts the in vivo clearance of AO substrates. Empirical scaling factors are often necessary to improve the prediction. For this compound, in silico models have been developed that provide a predicted in vitro clearance in close agreement with experimental values.[3] These models, which consider electronic and steric features of the reaction, can be a useful tool.[3] Without access to such models, a laboratory-specific scaling factor derived from a set of known AO substrates is recommended.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant AO substrates.

Table 1: In Vitro and In Vivo Clearance Data for this compound

ParameterValueReference
In Vitro Intrinsic Clearance (CLint) in Human Liver S9 35 ml/min/kg[3]
Predicted In Vitro CLint (in silico model) 38.8–44.6 ml/min/kg[3]
Fraction Metabolized by AO (fm,AO) - Hydralazine Inhibition 0.87[1]
Fraction Metabolized by AO (fm,AO) - Icotinib Inhibition 0.63[1]

Table 2: Comparative In Vitro Intrinsic Clearance of Known AO Substrates in Human Liver S9

CompoundIn Vitro CLint (µL/min/mg protein)In Vivo CLint (ml/min/kg)
Carbazeran110020
Zaleplon2216
Zoniporide292.4
O6-benzylguanine281.8
This compound 70 35

Note: Data compiled and adapted from multiple sources for comparative purposes. The original research should be consulted for specific experimental details.

Experimental Protocols

Protocol 1: Determination of In Vitro Intrinsic Clearance of this compound in Human Liver S9 Fraction

This protocol outlines a typical procedure to measure the metabolic stability and determine the intrinsic clearance of this compound in human liver S9 fractions.

  • Materials:

    • This compound

    • Pooled human liver S9 fraction (e.g., from a commercial supplier)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard (for analytical quantification)

    • 96-well plates

    • Incubator (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation mixture in a 96-well plate by adding potassium phosphate buffer and human liver S9 fraction (final protein concentration typically 0.5-1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to the incubation mixture (final substrate concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg protein in incubation)

Protocol 2: Confirmation of AO-Mediated Metabolism using Hydralazine Inhibition

This protocol is an extension of Protocol 1 to confirm the involvement of AO in the metabolism of this compound.

  • Procedure:

    • Follow the steps outlined in Protocol 1.

    • Prepare a parallel set of incubations that include a pre-incubation step with hydralazine (a selective AO inhibitor) before the addition of this compound. The final concentration of hydralazine should be sufficient to inhibit AO activity without significantly affecting other metabolic enzymes (e.g., 10-50 µM).

    • Compare the rate of this compound metabolism in the presence and absence of hydralazine.

  • Data Analysis:

    • A significant decrease in the rate of metabolism in the presence of hydralazine indicates that the clearance is mediated by AO.

    • The fraction metabolized by AO (fm,AO) can be calculated as: fm,AO = 1 - (CLint with inhibitor / CLint without inhibitor)

Visualizations

Metabolic_Pathway_of_PF945863 PF945863 This compound Metabolite Hydroxylated Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->PF945863 Experimental_Workflow_AO_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, S9, this compound) B Pre-incubate S9 and Buffer (37°C) A->B C Initiate Reaction (Add this compound) B->C D Time-course Sampling C->D E Terminate Reaction (Acetonitrile + IS) D->E F Protein Precipitation E->F G LC-MS/MS Analysis F->G H Data Interpretation (Calculate CLint) G->H Troubleshooting_Logic Start Underprediction of This compound Clearance Q1 Is AO activity confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is S9 lot variability controlled? A1_Yes->Q2 Action1 Perform inhibitor studies (e.g., hydralazine) A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is IVIVE scaling appropriate? A2_Yes->Q3 Action2 Characterize S9 lot with reference compounds A2_No->Action2 A3_Yes Consider other factors (e.g., extrahepatic metabolism) Q3->A3_Yes Yes A3_No No Q3->A3_No No Action3 Develop laboratory-specific scaling factor A3_No->Action3

References

Technical Support Center: Improving the Accuracy of PF-945863 In-Vitro to In-Vivo Extrapolation (IVIVE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of in-vitro to in-vivo extrapolation (IVIVE) for the aldehyde oxidase (AO) substrate, PF-945863.

Introduction

This compound is primarily metabolized by aldehyde oxidase (AO), a non-CYP enzyme that presents unique challenges for accurately predicting in-vivo clearance from in-vitro data. A consistent observation in drug development is the underprediction of in-vivo clearance for AO substrates when using conventional in-vitro systems.[1][2][3][4] This can lead to misinformed decisions on drug candidate progression. This guide offers practical advice and detailed protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the IVIVE for this compound often inaccurate?

A1: The inaccuracy primarily stems from the metabolism of this compound by aldehyde oxidase (AO). Several factors contribute to this challenge:

  • Species Differences: AO activity varies significantly between preclinical species and humans, making direct scaling of animal data unreliable.[4]

  • In-Vitro System Limitations: Standard in-vitro systems like human liver microsomes are not suitable for studying AO-mediated metabolism as AO is a cytosolic enzyme. While human liver cytosol and S9 fractions are used, they often underestimate in-vivo clearance.[1][2][3][5][6][7]

  • Complex Enzyme Kinetics: AO can exhibit complex inhibition kinetics, which may not be fully captured in simple in-vitro models.[8]

  • Extrahepatic Metabolism: AO is present in other tissues besides the liver, such as the lungs, which can contribute to the overall clearance of this compound.[8] Standard IVIVE approaches often only consider hepatic clearance.

Q2: Which in-vitro systems are recommended for studying this compound metabolism?

A2: For studying AO-mediated metabolism of this compound, the following systems are recommended:

  • Pooled Human Liver Cytosol (HLC): This is a primary source of hepatic AO.

  • Human Liver S9 Fraction (HLS9): This fraction contains both cytosolic and microsomal enzymes, allowing for the simultaneous assessment of metabolism by AO and cytochrome P450 enzymes.

  • Cryopreserved Human Hepatocytes: While more complex to use, hepatocytes provide a more integrated system that includes uptake and metabolism. However, underprediction of AO-mediated clearance can still occur.[1]

  • Recombinant Human AO (rhAO): Using the recombinant enzyme can help to specifically characterize the kinetics of this compound metabolism by AO without interference from other enzymes.

Q3: What are empirical scaling factors and why are they needed for this compound IVIVE?

A3: Empirical scaling factors (ESFs) are correction factors used to improve the prediction of in-vivo clearance from in-vitro data. They are derived by comparing the predicted and observed clearance for a set of known AO substrates. For AO substrates like this compound, IVIVE based on physiological scaling alone often results in significant underprediction.[2][3] Applying an ESF helps to bridge this gap. The geometric mean fold errors (gmfe) for scaled unbound intrinsic clearance (CLint,u) have been reported to be around 10.4 for human hepatocytes, 5.6 for human liver cytosols, and 5.0 for human liver S9 fractions.[1][2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Significantly lower than expected in-vitro clearance. Enzyme Instability: Aldehyde oxidase can be unstable in some in-vitro preparations.- Use freshly prepared cytosolic or S9 fractions.- Minimize freeze-thaw cycles of liver fractions.- Include a positive control substrate with known AO activity (e.g., zaleplon, carbazeran) in your experiments to verify enzyme activity.[1][5][6][7]
Sub-optimal Incubation Conditions: Incorrect pH, temperature, or cofactor concentrations can affect enzyme activity.- Ensure the incubation buffer pH is around 7.4.- Maintain a constant temperature of 37°C.- Ensure adequate concentrations of necessary cofactors.
Low Substrate Concentration: The substrate concentration may be too low to achieve a measurable rate of metabolism.- Test a range of substrate concentrations to determine the optimal concentration for detecting metabolism.
High variability in clearance values between experiments. Donor Variability: There is known inter-individual variability in human hepatic AO activity.[8]- Use pooled human liver cytosol or S9 fractions from a sufficient number of donors to average out individual differences.
Inconsistent Experimental Technique: Minor variations in pipetting, incubation times, or analytical methods can introduce variability.- Standardize all experimental procedures.- Use automated liquid handlers for improved precision if available.- Ensure consistent quenching and sample processing steps.
Predicted in-vivo clearance is much lower than observed clearance. Underprediction by the In-Vitro System: This is a known issue for AO substrates.- Apply a validated empirical scaling factor to your in-vitro intrinsic clearance value.[2][3]- Consider a "yardstick" approach, where the clearance of this compound is compared to that of other known AO substrates with low, medium, and high clearance to categorize its expected in-vivo clearance.[1][4]
Contribution of Extrahepatic Metabolism: Hepatic clearance alone may not account for the total body clearance.- While challenging to measure directly, consider the potential for extrahepatic metabolism (e.g., in the lungs) when interpreting the overall clearance. Some studies have arbitrarily corrected for 30% pulmonary clearance to assess its potential impact.[8]
Incorrect Fraction Unbound Values: Inaccurate measurements of the fraction of drug unbound in plasma (fu) or in the in-vitro incubation (fu,inc) will lead to errors in clearance calculations.- Use reliable methods to determine fu and fu,inc, such as equilibrium dialysis or ultrafiltration, under appropriate experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant AO substrates.

Table 1: In-Vitro and In-Vivo Clearance Data for this compound

ParameterValueIn-Vitro SystemReference
Predicted In-Vitro Unbound Intrinsic Clearance (CLint,u) Range 38.8–44.6 ml/min/kgHuman Liver Cytosol/S9[8]
Actual In-Vivo Unbound Intrinsic Clearance (CLint,u) 35 ml/min/kg-[8]

Table 2: Comparative In-Vitro - In-Vivo Correlation for Aldehyde Oxidase Substrates

CompoundIn-Vitro SystemPredicted Unbound Intrinsic Clearance (CLint,u) (ml/min/kg)Observed In-Vivo Unbound Intrinsic Clearance (CLint,u) (ml/min/kg)Fold Error (Predicted/Observed)
This compoundHuman Liver Cytosol/S938.8 - 44.635~1.1 - 1.3
ZaleplonHuman Liver Cytosol/S9Data not specifiedData not specified3.5-fold underprediction with cryopreserved hepatocytes[1]
O⁶-benzylguanineCryopreserved HepatocytesData not specified~15 ml/min/kg~0.8 (within 80% of observed)[1]

Note: The fold error for this compound in the study by Hutzler et al. (2014) was surprisingly close to 1, which may not be representative of all studies with AO substrates, where underprediction is more common.

Experimental Protocols

Protocol 1: Determination of Intrinsic Clearance of this compound in Human Liver Cytosol

1. Materials:

  • This compound
  • Pooled human liver cytosol (from a reputable supplier)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Acetonitrile (for quenching the reaction)
  • Internal standard (for analytical quantification)
  • 96-well plates
  • Incubator capable of maintaining 37°C
  • LC-MS/MS system for analysis

2. Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On a 96-well plate, add the potassium phosphate buffer.
  • Add the human liver cytosol to the buffer. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).
  • Pre-incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding this compound to the wells. The final substrate concentration should be well below its Km if known, or at a low concentration (e.g., 1 µM) to approximate first-order kinetics.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for LC-MS/MS analysis.
  • Analyze the disappearance of this compound over time.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.
  • The slope of the linear portion of this plot represents the elimination rate constant (k).
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * 1000) / [protein concentration (mg/mL)]
  • Scale this value to predict hepatic clearance.

Visualizations

Signaling Pathways and Workflows

IVIVE_Workflow_for_PF945863 cluster_invitro In-Vitro Experimentation cluster_scaling Scaling and Prediction cluster_invivo In-Vivo Comparison invitro_system Select In-Vitro System (e.g., Human Liver Cytosol) incubation Incubate this compound (37°C, with cofactors) invitro_system->incubation analysis LC-MS/MS Analysis (Measure substrate depletion) incubation->analysis clint_calc Calculate In-Vitro CLint analysis->clint_calc phys_scaling Physiological Scaling (Liver weight, cellularity) clint_calc->phys_scaling emp_scaling Apply Empirical Scaling Factor (ESF) phys_scaling->emp_scaling predicted_cl Predicted In-Vivo Clearance emp_scaling->predicted_cl observed_cl Observed In-Vivo Clearance (from clinical data) predicted_cl->observed_cl Compare and Refine Model

Caption: Workflow for this compound IVIVE, from in-vitro experiments to in-vivo prediction.

Troubleshooting_Logic start Low Predicted In-Vivo Clearance check_invitro Is in-vitro CLint unexpectedly low? start->check_invitro check_enzyme Check Enzyme Activity (Positive Control) check_invitro->check_enzyme Yes underprediction Is predicted CL much lower than observed CL? check_invitro->underprediction No check_conditions Verify Incubation Conditions (pH, Temp) check_enzyme->check_conditions apply_esf Apply Empirical Scaling Factor (ESF) underprediction->apply_esf Yes consider_extrahepatic Consider Extrahepatic Metabolism apply_esf->consider_extrahepatic

Caption: Logic diagram for troubleshooting inaccurate this compound IVIVE predictions.

References

PF-945863 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with PF-945863. It addresses common issues related to assay variability and reproducibility, offering troubleshooting guides and frequently asked questions to ensure more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is predominantly metabolized by Aldehyde Oxidase (AO), an enzyme primarily located in the cytosol of cells.[1] This enzyme is responsible for the clearance of drugs containing aldehydes and N-containing heterocyclic fragments.[1]

Q2: Why do my in vitro assays consistently underpredict the in vivo clearance of this compound?

A2: Underprediction of in vivo clearance from in vitro data is a well-documented challenge for substrates of Aldehyde Oxidase, including this compound.[2][3][4] Several factors contribute to this discrepancy:

  • Variability in AO Content: The amount of active AO can differ significantly between various in vitro systems like pooled human liver cytosol (HLC), liver S9 fractions, and recombinant AO preparations.[4][5]

  • Enzyme Instability: AO is known to be relatively unstable in in vitro preparations, which can lead to variable results.[2][4]

  • Extrahepatic Metabolism: Tissues other than the liver may contribute to the overall clearance of this compound in vivo, a factor not accounted for in liver-based in vitro models.[2][4]

  • Species Differences: Significant species-specific differences in AO expression and activity make it difficult to extrapolate data from common preclinical animal models to humans.[2]

Q3: Which in vitro system is recommended for assessing this compound metabolism?

A3: Pooled human liver cytosol and liver S9 fractions are commonly used in vitro systems to study the metabolism of AO substrates like this compound.[5][6] While cryopreserved hepatocytes can also be used, cytosol and S9 fractions are often preferred for initial screening due to the cytosolic localization of AO.[7][8] For more definitive results, it is recommended to monitor both the depletion of the parent compound (this compound) and the formation of its hydroxylated metabolite using high-resolution mass spectrometry.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Intrinsic Clearance (CLint) Values Between Experiments

Question: I am observing significant variability in the calculated intrinsic clearance of this compound across different experimental runs. What could be the cause?

Answer: High variability in CLint values for this compound is a common issue linked to the nature of Aldehyde Oxidase. Here are potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inconsistent AO Activity in Liver Fractions Source Consistency: Use pooled human liver cytosol or S9 fractions from a reputable supplier and, if possible, use the same lot number for a series of related experiments.Quantify AO Content: If feasible, quantify the AO protein content in your liver fractions to normalize the activity.[4][5]Positive Controls: Always include a known AO substrate with well-characterized metabolism (e.g., zaleplon, carbazeran) as a positive control to assess the activity of your enzyme preparation.
Enzyme Degradation During Incubation Minimize Pre-incubation Time: The activity of AO in human liver cytosol can degrade, especially in the presence of a substrate.[4] Minimize the time the enzyme is pre-incubated before starting the reaction.Time-Course Study: Perform a time-course experiment to ensure you are measuring the initial linear rate of metabolism.
Sub-optimal Assay Conditions Cofactor Presence: Ensure your incubation buffer contains the necessary cofactors for AO activity.Solvent Effects: Keep the final concentration of organic solvents (like DMSO) low, as high concentrations can inhibit enzyme activity. A final DMSO concentration of 0.35% v/v has been reported not to affect AO activity.[5]
Issue 2: Discrepancy Between Parent Depletion and Metabolite Formation Rates

Question: The rate of this compound disappearance in my assay does not match the rate of metabolite appearance. Why is this happening?

Answer: This discrepancy can indicate that other metabolic pathways are involved or that the metabolite is not being accurately measured.

Potential Cause Troubleshooting Steps
Contribution from Other Cytosolic Enzymes Inhibitor Studies: Use specific inhibitors for other cytosolic enzymes to confirm that the observed metabolism is primarily driven by AO. Hydralazine is a known AO-specific inhibitor.[8]
Metabolite Instability Metabolite Stability Test: Assess the stability of the this compound metabolite in your assay system to ensure it is not being further metabolized or degraded.
Analytical Method Limitations Mass Spectrometry Optimization: Optimize your mass spectrometry method to ensure sensitive and accurate detection of both the parent compound and its metabolites.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo clearance values for this compound, highlighting the common underprediction by in vitro systems.

Parameter In Vitro System Predicted Value Actual In Vivo Value Reference
Intrinsic Clearance (CLint) Human Liver Cytosol / S938.8–44.6 ml/min/kg35 ml/min/kg[2]

Note: While this specific study shows a closer agreement, systemic underprediction across a range of AO substrates is a widely acknowledged issue.[3][7]

Experimental Protocols

Protocol 1: Determination of this compound Intrinsic Clearance in Human Liver Cytosol

This protocol outlines a general procedure for assessing the metabolic stability of this compound in human liver cytosol.

  • Materials:

    • This compound

    • Pooled human liver cytosol (HLC)

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (optional, to assess contribution from other enzymes)

    • Acetonitrile (or other suitable organic solvent) for reaction termination

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer and HLC. The final protein concentration should be optimized (e.g., 0.5-1.0 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration (e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a volume of cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the remaining concentration of this compound.

    • Calculate the intrinsic clearance (CLint) from the rate of disappearance of this compound.

Visualizations

This compound Metabolic Pathway

PF945863_Metabolism PF945863 This compound Metabolite Hydroxylated Metabolite PF945863->Metabolite Oxidation AO Aldehyde Oxidase (AO) AO->PF945863 Catalyzes Troubleshooting_Variability Start High Assay Variability Observed Check_Enzyme Assess Enzyme Source & Activity Start->Check_Enzyme Check_Conditions Review Assay Conditions Check_Enzyme->Check_Conditions Consistent Activity Solution1 Use Same Lot of Cytosol Include Positive Control Check_Enzyme->Solution1 Inconsistent Activity Check_Protocol Examine Experimental Protocol Check_Conditions->Check_Protocol Optimal Solution2 Optimize Solvent Concentration Ensure Cofactor Presence Check_Conditions->Solution2 Sub-optimal Solution3 Minimize Pre-incubation Time Ensure Linear Time Course Check_Protocol->Solution3 Protocol Issue

References

Technical Support Center: Minimizing Non-Specific Binding of PF-945863 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the aldehyde oxidase (AO) substrate, PF-945863, in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem when working with this compound?

A1: Non-specific binding is the tendency of a compound, in this case this compound, to adhere to surfaces and molecules other than its intended biological target. This can include plasticware, membranes, and proteins in a sample that are not the target of the assay.[1] Such interactions can lead to inaccurate experimental results by generating a high background signal, which obscures the true specific binding signal, or by reducing the effective concentration of this compound available to interact with its target.[2]

Q2: What are the primary causes of non-specific binding of small molecules like this compound?

A2: The primary drivers of non-specific binding for small molecules are hydrophobic and electrostatic interactions.[1] The physicochemical properties of this compound, the composition of the assay buffer, the nature of the solid surfaces (e.g., microplates, beads), and the presence of other proteins in the assay system can all contribute to the extent of non-specific binding.[1][3]

Q3: How can I determine the extent of non-specific binding in my assay?

A3: To quantify non-specific binding, a control experiment is typically performed. In binding assays, this often involves adding a high concentration of an unlabeled competitor molecule that binds to the same target as the labeled this compound. This competitor will displace the specific binding of the labeled compound, and any remaining signal can be attributed to non-specific binding.[4] For cell-based or biochemical assays, running a control with no target (e.g., empty vector-transfected cells or buffer only) can help to identify binding to the assay apparatus or other non-target components.

Troubleshooting Guides

Below are troubleshooting guides for common issues related to non-specific binding of this compound in various assay formats.

Issue 1: High Background Signal in a Cell-Based Assay

If you are observing a high background signal in your cell-based assay with this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for High Background in Cell-Based Assays

Caption: A workflow diagram for troubleshooting high background signals in assays involving this compound.

Potential Cause Recommended Solution
Excessive Concentration of this compound Titrate this compound to determine the lowest concentration that provides a robust specific signal. Non-specific binding is often concentration-dependent.
Inadequate Washing Increase the number and duration of wash steps. Use ice-cold wash buffer to minimize dissociation of specifically bound compound while removing non-specifically bound molecules.[4]
Ineffective Blocking Optimize the blocking step by testing different blocking agents or increasing the concentration and incubation time. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[5][6]
Hydrophobic Interactions with Plasticware Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your assay and wash buffers to disrupt hydrophobic interactions.[7][8]
Electrostatic Interactions Adjust the ionic strength of your buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) to shield charged interactions.[3][8]
Sub-optimal Buffer pH The pH of the buffer can influence the charge of this compound and interacting surfaces. Test a range of pH values to find the optimal condition that minimizes non-specific binding while maintaining target activity.[3][7]
Issue 2: Poor Reproducibility in a Biochemical Assay

Inconsistent results in a biochemical assay with this compound can often be traced back to variable non-specific binding.

Decision Tree for Improving Assay Reproducibility

G start Poor Reproducibility check_reagents Are all reagents freshly prepared and consistent across experiments? start->check_reagents standardize_protocol Standardize incubation times, temperatures, and volumes. check_reagents->standardize_protocol Yes end_bad Consult further documentation check_reagents->end_bad No evaluate_nsb Is non-specific binding (NSB) high or variable? standardize_protocol->evaluate_nsb optimize_blocking Optimize blocking agent, concentration, and incubation time. evaluate_nsb->optimize_blocking Yes end_good Reproducibility Improved evaluate_nsb->end_good No modify_buffer Modify buffer with detergents or increased salt concentration. optimize_blocking->modify_buffer use_carrier_protein Add a carrier protein like BSA to the assay buffer. modify_buffer->use_carrier_protein use_carrier_protein->end_good

Caption: A decision tree to guide troubleshooting for poor reproducibility in biochemical assays.

Parameter Recommendation
Blocking Agents Test a panel of blocking agents to find the most effective one for your system. The choice of blocking agent can be critical and is often empirical.[6]
Buffer Additives Systematically evaluate the effect of adding non-ionic detergents and varying salt concentrations on both specific and non-specific binding.[7]
Assay Plastics Consider using low-binding microplates, as standard polystyrene plates can contribute to non-specific binding of hydrophobic compounds.
Sample Preparation Ensure consistent sample preparation, as variability in protein concentration or the presence of interfering substances can affect non-specific binding.

Experimental Protocols

Protocol 1: Determining Optimal Blocking Conditions

This protocol provides a framework for empirically determining the best blocking agent and concentration for your assay.

  • Prepare a variety of blocking buffers:

    • 1%, 3%, and 5% (w/v) Bovine Serum Albumin (BSA) in your assay buffer.[9]

    • 1%, 3%, and 5% (w/v) non-fat dry milk in your assay buffer.

    • Commercial blocking buffers.[2]

  • Coat your microplate wells or membranes with your target protein or cell lysate, leaving some wells uncoated as a control for binding to the plastic/membrane itself.

  • Block the wells/membranes with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Wash the wells/membranes thoroughly with your wash buffer.

  • Add this compound (at a concentration known to cause non-specific binding) to both coated and uncoated wells/membranes.

  • Incubate for your standard assay time.

  • Wash extensively to remove unbound this compound.

  • Detect the amount of bound this compound using an appropriate method.

  • Analyze the data: The optimal blocking buffer will result in the lowest signal in the uncoated wells/membranes and the highest signal-to-noise ratio in the coated wells/membranes.

Protocol 2: Buffer Optimization for Reduced Non-Specific Binding

This protocol helps in optimizing the assay buffer to minimize non-specific interactions.

  • Prepare a matrix of assay buffers with varying pH and ionic strengths.

    • pH range: Test a range of pH values around the physiological pH (e.g., 6.8, 7.4, 8.0), ensuring your target protein remains stable and active.[3][7]

    • Ionic strength: Prepare buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM).[3][8]

  • In parallel, prepare another set of these buffers containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[8]

  • Perform your standard assay using this compound in each of the prepared buffer conditions. Include appropriate controls to measure both total and non-specific binding.

  • Measure the specific and non-specific binding in each condition.

  • Select the buffer composition that provides the best signal-to-noise ratio (i.e., maximizes specific binding while minimizing non-specific binding).

Summary of Quantitative Recommendations

Reagent Typical Concentration Range Purpose
Bovine Serum Albumin (BSA) 1% - 5% (w/v)Blocking agent to prevent non-specific protein and compound binding to surfaces.[9]
Non-fat Dry Milk 1% - 5% (w/v)Cost-effective blocking agent. Not recommended for assays involving phosphoproteins or biotin-avidin systems.
Tween-20 0.05% - 0.1% (v/v)Non-ionic detergent to reduce hydrophobic interactions.
Sodium Chloride (NaCl) 150 mM - 500 mMIncreases ionic strength to reduce non-specific electrostatic interactions.[3][8]

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively minimize the non-specific binding of this compound, leading to more accurate and reproducible assay results.

References

Technical Support Center: Bioanalysis of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of PF-945863.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of this compound in biological matrices.

Question: I am observing high variability and poor reproducibility in my this compound quantification. What are the likely causes and how can I address them?

Answer:

High variability in this compound quantification is often a primary indicator of uncompensated matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the biological sample, such as phospholipids, salts, and metabolites, interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3][4][5][6] This interference can be inconsistent across different samples and batches, resulting in poor reproducibility.[1]

Potential Causes and Solutions:

  • Inadequate Sample Cleanup: The most common cause is insufficient removal of matrix components, especially phospholipids, which are notorious for causing ion suppression.[3][7][8]

    • Solution: Enhance your sample preparation method. While protein precipitation (PPT) is a quick and common technique, it often results in extracts with significant amounts of phospholipids.[1][9] Consider more rigorous cleanup methods such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates (e.g., HybridSPE®, Ostro®).[1][3][7][9][10][11][12]

  • Inappropriate Internal Standard (IS): Using a structural analog as an internal standard may not adequately compensate for matrix effects, as its chromatographic behavior and ionization efficiency might differ from this compound.[13][14]

    • Solution: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended.[13][14][15][16] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing more accurate and precise quantification.[16]

  • Chromatographic Co-elution: If matrix components co-elute with this compound, it can lead to significant ion suppression.

    • Solution: Optimize your chromatographic method to better separate this compound from the interfering matrix components.[4] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry. A divert valve can also be used to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer source.

Troubleshooting Workflow for Matrix Effects

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification start High Variability / Poor Reproducibility check_is Using SIL-IS? start->check_is check_cleanup Assess Sample Cleanup (Post-column infusion or post-extraction spike) check_is->check_cleanup Yes implement_sil Implement SIL-IS check_is->implement_sil No check_chromatography Review Chromatography (Peak shape, co-elution) check_cleanup->check_chromatography improve_cleanup Improve Sample Preparation (LLE, SPE, PLR) check_chromatography->improve_cleanup Ineffective Cleanup optimize_lc Optimize LC Method (Gradient, column) check_chromatography->optimize_lc Co-elution Observed revalidate Re-evaluate Assay Performance (Precision, Accuracy) implement_sil->revalidate improve_cleanup->revalidate optimize_lc->revalidate revalidate->start Not Acceptable end Problem Resolved revalidate->end Acceptable

Caption: A troubleshooting workflow for diagnosing and resolving matrix effects in bioanalysis.

Question: My this compound signal is suppressed, and the assay sensitivity is low. How can I improve it?

Answer:

Signal suppression is a classic manifestation of matrix effects.[2] When analyzing this compound in complex matrices like plasma, endogenous phospholipids are a primary cause of this suppression.[3][7][8]

Solutions to Enhance Sensitivity:

  • Phospholipid Removal: Implement sample preparation techniques specifically designed to remove phospholipids.[8] Methods like HybridSPE® or Ostro® plates can remove over 99% of phospholipids, significantly reducing ion suppression and improving analyte response.[8][9][12]

  • Optimize Sample Preparation: If specialized phospholipid removal is not an option, switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield a much cleaner extract.[3] The choice of extraction solvent in LLE is critical; for example, using a non-polar solvent like hexane initially can remove hydrophobic interferences, followed by extraction of this compound with a more polar solvent.[3]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most phospholipids elute.[7] Phospholipids often appear as a broad peak in the middle of a reversed-phase gradient run.[7] Adjusting the gradient can move the this compound peak away from this interference zone.

  • Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. However, this will also dilute the analyte, so this approach is only feasible if the starting concentration is high enough.

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

The choice of sample preparation is crucial for minimizing matrix effects.[3][4] The following table summarizes the general performance of common techniques for plasma samples.

Technique Protein Removal Efficiency Phospholipid Removal Efficiency Relative Matrix Effect Throughput
Protein Precipitation (PPT) HighLow to Moderate[1]High[1]High
Liquid-Liquid Extraction (LLE) HighModerate to HighModerate to LowLow to Moderate
Solid-Phase Extraction (SPE) HighModerate to HighLow[1]Moderate
Phospholipid Removal Plates HighVery High (>99%)[8][9]Very Low[12]High

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effect is the alteration of ionization efficiency of this compound by the presence of co-eluting, undetected components in the biological matrix.[2][6] These components, which include salts, endogenous metabolites, and particularly phospholipids, do not produce a signal themselves but affect the ability of this compound to form ions in the mass spectrometer's source.[6] This can lead to either a suppressed signal (ion suppression), which is more common, or an enhanced signal (ion enhancement).[2]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most widely accepted method is the post-extraction spike method.[6] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked at the same concentration into an extracted blank matrix sample (a sample that has gone through the entire extraction procedure but initially contained no analyte). The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[6] A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) preferred for this compound?

A3: A SIL-IS is considered the "gold standard" for quantitative LC-MS bioanalysis because it has nearly identical chemical and physical properties to this compound.[13][14][15][16] This means it will have the same chromatographic retention time, extraction recovery, and will be affected by matrix components in the same way as the analyte.[16] By using the ratio of the analyte signal to the SIL-IS signal for quantification, any variability introduced by the matrix effect is effectively normalized, leading to significantly improved accuracy and precision.[16]

Q4: Can metabolites of this compound cause interference?

A4: Yes, metabolites can be a source of interference. Since this compound is known to be metabolized by aldehyde oxidase, it is possible that its metabolites could have similar structures. In some cases, a metabolite might be isobaric (have the same mass) as the parent drug and could potentially interfere with the analysis if not chromatographically separated. It is crucial to ensure that the analytical method is selective and can distinguish this compound from its potential metabolites.

Experimental Protocols

Below are detailed protocols for common sample preparation techniques that can be adapted for the bioanalysis of this compound in plasma.

Protocol 1: Protein Precipitation (PPT)

This method is fast but often results in significant matrix effects.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Workflow for Protein Precipitation

start Plasma Sample (50 µL) add_precipitant Add Acetonitrile + IS (150 µL) start->add_precipitant vortex1 Vortex (1 min) add_precipitant->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject cluster_0 Biological Sample (Plasma) cluster_1 Sample Preparation Technique cluster_2 Resulting Extract sample This compound Proteins Phospholipids Salts ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe plr Phospholipid Removal sample->plr extract_ppt This compound Phospholipids Salts ppt->extract_ppt extract_lle_spe This compound (Reduced Phospholipids & Salts) lle->extract_lle_spe spe->extract_lle_spe extract_plr This compound (Minimal Phospholipids) plr->extract_plr

References

stability of PF-945863 in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information and protocols for assessing the stability of PF-945863 in various buffer systems. As public data on the specific stability profile of this compound is limited, this document offers a comprehensive framework for researchers to conduct their own stability studies, troubleshoot common issues, and understand the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the stability of this compound in common laboratory buffers?

At present, detailed stability studies of this compound in different buffer systems, at varying pH and temperature, are not extensively published in the public domain. Therefore, it is recommended that researchers perform their own stability assessments to ensure the integrity of the compound in their specific experimental setups.

Q2: What are the primary factors that can affect the stability of this compound in a buffer solution?

The stability of a small molecule like this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Buffer components: Certain buffer salts or additives may interact with the compound.

Q3: How can I determine the stability of this compound in my specific buffer?

A forced degradation study is the most effective way to determine the stability of this compound under your experimental conditions.[2][3] This involves subjecting the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring its degradation over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][4]

Q4: What are the potential degradation pathways for a molecule like this compound?

This compound is a nitrogen-containing heterocyclic compound. Common degradation pathways for such molecules include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water, often catalyzed by acid or base.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Degradation caused by exposure to light.

Troubleshooting Guide: Stability Studies

Problem Potential Cause Recommended Solution
Poor solubility of this compound in the chosen buffer. The pH of the buffer is near the isoelectric point of the compound, or the buffer has low ionic strength.Adjust the pH of the buffer. Consider using a co-solvent (e.g., DMSO, ethanol) at a low percentage, ensuring it does not interfere with your experiment or the stability of the compound.
Multiple, unexpected peaks appear in the HPLC chromatogram. The compound is degrading into several products. The buffer components may be interfering with the analysis.Perform a forced degradation study under controlled conditions to identify the degradation products. Run a blank injection of the buffer to check for interfering peaks.
The peak corresponding to this compound decreases rapidly over a short period. The compound is highly unstable under the current storage or experimental conditions.Re-evaluate the storage conditions (temperature, light exposure). Consider preparing fresh solutions for each experiment. Assess the compatibility of the buffer with this compound.
Inconsistent results between experimental replicates. Inaccurate pipetting, temperature fluctuations, or variable light exposure.Ensure precise and consistent preparation of all solutions. Use a calibrated incubator for temperature control and protect solutions from light by using amber vials or covering with foil.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • Buffers of interest (e.g., phosphate, citrate, Tris) at various pH values (e.g., 3, 5, 7.4, 9)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical column (e.g., C18)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

  • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.

  • Thermal Degradation: Store aliquots of the stock solution in the desired buffer at elevated temperatures (e.g., 40°C, 60°C).

  • Photolytic Degradation: Expose aliquots of the stock solution in the desired buffer to a light source (e.g., UV lamp).

  • Control: Store an aliquot of the stock solution in the desired buffer at a controlled, non-stressful condition (e.g., 4°C in the dark).

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Sample Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acidic and basic solutions).

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.[4]

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each stress condition.

  • Determine the degradation rate constant and half-life under each condition.

Data Presentation:

Researchers should summarize their quantitative findings in a table for clear comparison.

Table 1: Stability of this compound in Different Buffer Systems (Example Template)

Buffer SystempHTemperature (°C)% Remaining after 24h% Remaining after 48h
Citrate Buffer3.025
Phosphate Buffer7.425
Tris Buffer8.525
Phosphate Buffer7.44
Phosphate Buffer7.440

Visualizations

Signaling Pathway

This compound is known to be a substrate for aldehyde oxidase (AO).[5] This enzyme is involved in the metabolism of various xenobiotics, including many nitrogen-containing heterocyclic compounds. The following diagram illustrates the general mechanism of aldehyde oxidase.

Aldehyde_Oxidase_Mechanism AO AO (Mo-OH) AO_reduced AO (Mo=O) AO->AO_reduced Oxidation Metabolite Oxidized Metabolite AO->Metabolite AO_reduced->AO Reduction Substrate This compound (N-heterocycle) Substrate->AO

Caption: General mechanism of aldehyde oxidase metabolizing a substrate.

Experimental Workflow

The following diagram outlines the logical steps for conducting a stability study of this compound.

Stability_Study_Workflow start Start: Define Study Parameters (Buffers, pH, Temp) prep_stock Prepare this compound Stock Solution start->prep_stock apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->apply_stress sampling Collect Samples at Defined Time Points apply_stress->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_eval Evaluate Data: Calculate % Remaining, Degradation Rate analysis->data_eval end End: Determine Stability Profile data_eval->end

References

Technical Support Center: Refining Scaling Factors for PF-945863 Clearance Prediction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clearance prediction of PF-945863, a known aldehyde oxidase (AO) substrate. The content is designed to address specific issues encountered during in vitro to in vivo extrapolation (IVIVE) and the refinement of scaling factors.

Frequently Asked Questions (FAQs)

Q1: Why is my in vitro-in vivo extrapolation (IVIVE) consistently underpredicting the in vivo clearance of this compound?

A1: Underprediction of in vivo clearance from in vitro data is a well-documented challenge in drug metabolism, particularly for substrates of aldehyde oxidase (AO) like this compound.[1][2][3][4][5][6] This systematic underestimation, often ranging from 3- to 10-fold, can be attributed to several factors:

  • Inherent limitations of in vitro systems: Standard in vitro models may not fully recapitulate the complex interplay of enzymes, transporters, and cofactors present in the in vivo environment.

  • Species differences: Significant variations in AO activity and expression exist between preclinical species and humans, making direct scaling from animal models unreliable for AO substrates.[5][6]

  • Sub-optimal in vitro assay conditions: Factors such as protein concentration, incubation time, and substrate concentration can influence the measured intrinsic clearance.

  • Inappropriate scaling factors: The use of generic or inaccurate physiological and in vitro system-specific scaling factors can introduce significant error.

Q2: What are empirical scaling factors (ESFs) and should I be using them for this compound?

A2: Empirical scaling factors (ESFs) are correction factors derived from a retrospective analysis of the discrepancy between predicted and observed in vivo clearance for a set of compounds metabolized by the same pathway (e.g., aldehyde oxidase).[1][2][3][7] For AO substrates, where underprediction is common, applying an ESF is a pragmatic approach to improve the accuracy of clearance predictions.[1][3] It is recommended to use an ESF derived from a dataset of structurally diverse AO substrates to refine the clearance prediction for this compound.

Q3: Which in vitro system is most appropriate for determining the intrinsic clearance of this compound?

A3: Since aldehyde oxidase is a cytosolic enzyme, the most appropriate in vitro systems for determining the intrinsic clearance of this compound are those that contain the cytosolic fraction of the liver.[1][2] These include:

  • Human liver cytosol: This is a direct source of AO.

  • Human liver S9 fraction: This fraction contains both microsomal and cytosolic enzymes.

  • Cryopreserved human hepatocytes: These cells contain the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.

While human liver microsomes are commonly used for cytochrome P450-mediated metabolism, they are not suitable for AO substrates as they lack the cytosolic enzymes. The choice between cytosol, S9, and hepatocytes can influence the degree of underprediction, with hepatocytes often providing a more integrated view of metabolism.[3][4]

Q4: How can I be sure that the physiological scaling factors I am using are correct?

A4: The accuracy of your IVIVE predictions is highly dependent on the physiological scaling factors used. It is crucial to use up-to-date and context-appropriate values. Key physiological scaling factors include:

  • Microsomal Protein per Gram of Liver (MPPGL): A commonly accepted mean value is around 32 mg/g liver.[8]

  • Hepatocellularity per Gram of Liver (HPGL): A commonly accepted mean value is around 99 x 10^6 cells/g liver.[8]

It is important to note that these values can vary depending on the patient population, including factors like age and disease state (e.g., liver cirrhosis).[8][9][10] When possible, use scaling factors that are most representative of the target clinical population.

Troubleshooting Guides

Issue 1: Significant Underprediction of this compound Clearance (>10-fold)

Potential Cause Troubleshooting Step
Inappropriate in vitro system Confirm that you are using an in vitro system containing cytosolic enzymes (human liver cytosol, S9, or hepatocytes). Do not use human liver microsomes for AO substrates.
Lack of an Empirical Scaling Factor (ESF) Apply a system-specific ESF derived from a set of known AO substrates to your calculated intrinsic clearance.[1][3]
Incorrect Physiological Scaling Factors Verify the values used for MPPGL (if using S9) and HPGL (if using hepatocytes). Use recently published, robust mean values.[8]
Sub-optimal Assay Conditions Review your experimental protocol. Ensure that protein concentrations and incubation times are within the linear range for this compound metabolism.
Inter-individual variability in human AO If using single-donor preparations, consider using pooled human liver cytosol or hepatocytes to average out individual differences in AO activity.[6]

Issue 2: High Variability in In Vitro Clearance Data for this compound

Potential Cause Troubleshooting Step
Inconsistent sample handling Ensure consistent and appropriate handling of in vitro test systems (e.g., rapid thawing of cryopreserved hepatocytes, proper storage of cytosolic fractions).[6]
Assay not in linear range Determine the optimal protein concentration and incubation time to ensure the reaction is in the linear range.
Substrate concentration issues Ensure that the substrate concentrations used are appropriate for determining Michaelis-Menten kinetics (if applicable) and are not limited by solubility.
Analytical method variability Validate your analytical method for quantifying this compound and its metabolites to ensure accuracy and precision.

Quantitative Data Summary

Table 1: Consensus Physiological Scaling Factors for Human Liver

ParameterMean Value95% Confidence IntervalReference
Microsomal Protein per Gram of Liver (MPPGL)32 mg/g29 - 34 mg/g[8]
Hepatocellularity per Gram of Liver (HPGL)99 x 10^6 cells/g74 - 131 x 10^6 cells/g[8]

Table 2: System-Specific Empirical Scaling Factors (ESFs) for Aldehyde Oxidase Substrates

In Vitro SystemGeometric Mean Fold Error (ESF)Reference
Human Hepatocytes10.4[3]
Human Liver Cytosol5.6[3]
Human Liver S95.0[3]

Note: These ESFs represent the average underprediction and can be used as a starting point for refining clearance predictions.

Experimental Protocols

Protocol 1: Determination of Intrinsic Clearance (CLint) in Human Liver Cytosol

  • Preparation:

    • Thaw pooled human liver cytosol on ice.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system.

  • Incubation:

    • Pre-warm the potassium phosphate buffer and cytosol to 37°C.

    • In a microcentrifuge tube, combine the buffer, cytosol (at a final protein concentration within the linear range, e.g., 0.5-1.0 mg/mL), and this compound at various concentrations.

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant for the disappearance of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of this plot represents the first-order elimination rate constant (k).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k * incubation volume) / protein mass in incubation

Protocol 2: Determination of Intrinsic Clearance (CLint) in Cryopreserved Human Hepatocytes

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently transfer the thawed cells into pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL) in incubation medium.

    • Prepare a stock solution of this compound in a suitable organic solvent.

  • Incubation:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add this compound at various concentrations to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the reaction as described in Protocol 1.

  • Sample Analysis:

    • Analyze the samples for the disappearance of this compound as described in Protocol 1.

  • Data Analysis:

    • Calculate the first-order elimination rate constant (k) as described in Protocol 1.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (k * incubation volume) / number of cells in incubation

Visualizations

IVIVE_Workflow cluster_in_vitro In Vitro Experimentation cluster_scaling Scaling cluster_prediction In Vivo Prediction invitro_data In Vitro Data (e.g., Human Liver Cytosol, Hepatocytes) clint_in_vitro Determine In Vitro Intrinsic Clearance (CLint,in vitro) invitro_data->clint_in_vitro clint_in_vivo Scale to In Vivo Intrinsic Clearance (CLint,in vivo) clint_in_vitro->clint_in_vivo Scale using phys_sf Physiological Scaling Factors (e.g., HPGL, Liver Weight) phys_sf->clint_in_vivo esf Empirical Scaling Factor (ESF) for AO Substrates esf->clint_in_vivo liver_model Hepatic Clearance Model (e.g., Well-Stirred Model) clint_in_vivo->liver_model clh_predicted Predicted Hepatic Clearance (CLh,predicted) liver_model->clh_predicted

Caption: In Vitro to In Vivo Extrapolation (IVIVE) workflow for hepatic clearance prediction.

Troubleshooting_Tree cluster_yes cluster_system_no cluster_esf_no cluster_sf_no start Clearance Underpredicted? check_system In Vitro System Correct? (Cytosol, S9, Hepatocytes) start->check_system Yes end_ok Prediction within acceptable fold-error start->end_ok No re_run Action: Re-run with appropriate system check_system->re_run No check_esf ESF Applied? check_system->check_esf Yes apply_esf Action: Apply system-specific ESF for AO substrates check_esf->apply_esf No check_sf Physiological SFs Validated? check_esf->check_sf Yes update_sf Action: Use consensus scaling factors check_sf->update_sf No review_protocol Review Assay Protocol (Linearity, Concentrations) check_sf->review_protocol Yes

Caption: Troubleshooting decision tree for underprediction of this compound clearance.

References

Validation & Comparative

PF-945863 in the Landscape of Aldehyde Oxidase Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aldehyde oxidase (AO), a cytosolic molybdo-flavoenzyme, plays a significant and increasingly recognized role in the metabolism of a wide array of xenobiotics.[1][2] Its broad substrate specificity, coupled with marked species differences, presents a considerable challenge in drug discovery and development, often leading to unpredictable pharmacokinetic profiles and potential clinical failures.[1][3][4] This guide provides a comparative analysis of PF-945863, a known AO substrate, with other compounds metabolized by this enzyme, supported by experimental data and detailed methodologies.

Performance Comparison of Aldehyde Oxidase Substrates

The metabolic stability and clearance of compounds susceptible to AO-mediated metabolism are critical parameters evaluated during drug development. The following tables summarize quantitative data for this compound and other representative AO substrates, offering a comparative perspective on their in vitro and in vivo performance.

Table 1: In Vitro Intrinsic Clearance of Aldehyde Oxidase Substrates

CompoundIn Vitro SystemUnbound Intrinsic Clearance (CLint,ub, mL/min/kg)Reference
This compound Human Liver Cytosol38.8 - 44.6[5]
PF-4217903Human Liver Cytosol8.7 - 12.9[5]
CarbazeranHuman Liver Cytosol-[6][7]
FamciclovirHuman Liver Cytosol-[6]
VanillinHuman Liver Cytosol-[6]
PhthalazineHuman Liver Cytosol-[6]
ZaleplonCryopreserved Human Hepatocytes<4.3[7]
O⁶-benzylguanineCryopreserved Human Hepatocytes12[7]
BIBX1382Cryopreserved Human Hepatocytes18[7]
XK-469Cryopreserved Human Hepatocytes<4.3[7]
MethotrexateHuman Liver S9/Cytosol-[8]
6-deoxypenciclovirHuman Liver S9/Cytosol-[8]
ZoniporideHuman Liver S9/Cytosol-[8]
DACAHuman Liver S9/Cytosol-[8]

Note: A direct numerical comparison for all compounds in the same in vitro system is not always available in the literature. The provided data is based on the cited sources.

Table 2: In Vivo Clearance of Aldehyde Oxidase Substrates in Humans

CompoundIn Vivo Unbound Intrinsic Clearance (CLint,ub, mL/min/kg)Reference
This compound 35[5]
PF-42179032.2[5]
Zaleplon-[5]
Famciclovir (activated to penciclovir)-[5]
Ziprasidone-[5]
Methotrexate-[5]

Experimental Protocols

The characterization of compounds as AO substrates typically involves in vitro assays using liver subcellular fractions. Below are detailed methodologies for key experiments.

Aldehyde Oxidase Reaction Phenotyping Assay

This assay is designed to determine if a compound is a substrate for AO.

1. Test System:

  • Human liver cytosol or S9 fractions are commonly used as the enzyme source.[6][9] Incubations are performed with and without a specific AO inhibitor, such as menadione (100 µM), to confirm the involvement of AO.[6] Other species and enzyme sources can be used to investigate species differences.[10]

2. Test Article Concentration:

  • A typical starting concentration is 1 µM, though different concentrations can be evaluated.[6]

3. Positive Control Substrate:

  • Known AO substrates like phthalazine or vanillin are included as positive controls to ensure the assay is performing correctly.[6]

4. Incubation and Sampling:

  • The reaction is initiated by adding the test compound to the incubation mixture containing the liver fraction and necessary cofactors.

  • Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the depletion of the parent compound over time.[6] The reaction is stopped by adding a cold organic solvent like acetonitrile, which may also contain an internal standard for analytical purposes.[9]

5. Analysis Method:

  • The concentration of the parent compound in the samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][9]

6. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated.

  • From these data, the intrinsic clearance (CLint) and half-life (t½) of the compound are determined.[6]

Metabolite Identification

To confirm AO-mediated metabolism and understand the metabolic pathway, metabolite identification studies are crucial.

1. Incubation:

  • The test compound is incubated with human liver cytosol or S9 fractions under conditions that favor AO activity.

2. Analysis:

  • The incubation mixture is analyzed by high-resolution mass spectrometry to detect and identify potential metabolites.[10]

  • The formation of hydroxylated metabolites is a common indicator of AO activity.[10]

3. Site of Metabolism Determination:

  • Further analytical techniques, such as NMR, can be used to determine the exact site of metabolism on the molecule.[11]

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and relationships in the study of AO substrates.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Correlation Compound Compound Incubation Incubation (+/- AO Inhibitor) Compound->Incubation Liver_Cytosol Human Liver Cytosol/S9 Liver_Cytosol->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS Data_Analysis Data Analysis (CLint, t½) LC_MS->Data_Analysis IVIVC In Vitro-In Vivo Correlation (IVIVC) Data_Analysis->IVIVC Human_PK Human Pharmacokinetic Prediction IVIVC->Human_PK

Caption: Experimental workflow for characterizing aldehyde oxidase substrates.

signaling_pathway Drug_Candidate Drug Candidate (e.g., this compound) AO_Enzyme Aldehyde Oxidase (AO) in Liver Cytosol Drug_Candidate->AO_Enzyme Metabolism Metabolite Oxidized Metabolite AO_Enzyme->Metabolite Clearance Systemic Clearance Metabolite->Clearance

Caption: Metabolic pathway of an aldehyde oxidase substrate.

Conclusion

The metabolism of xenobiotics by aldehyde oxidase is a critical consideration in modern drug discovery. As demonstrated by the data for this compound and other substrates, the clearance rates can vary significantly, underscoring the importance of early and accurate assessment of AO liability. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate new chemical entities. The inherent species differences in AO expression and activity necessitate a cautious approach when extrapolating preclinical data to humans.[1] Continued research and the development of more predictive in vitro models are essential to mitigate the risks associated with AO metabolism and to facilitate the successful development of new therapeutics.

References

A Comparative Guide to PF-945863 Metabolism: Liver S9 vs. Cytosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro metabolism of PF-945863, a known substrate of aldehyde oxidase (AO), in two commonly used subcellular liver fractions: the S9 fraction and cytosol. Understanding the metabolic profile of a drug candidate is crucial for predicting its pharmacokinetic properties, and the choice of in vitro system can significantly impact the accuracy of these predictions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying metabolic pathways and workflows to aid researchers in selecting the appropriate system for their studies.

Executive Summary

This compound is predominantly metabolized by aldehyde oxidase (AO), a cytosolic enzyme.[1] Consequently, its metabolic rate differs significantly between liver S9 fractions and purified liver cytosol. The S9 fraction, containing a mixture of microsomal and cytosolic enzymes, provides a broader overview of a compound's potential metabolic pathways. In contrast, liver cytosol isolates the activity of soluble enzymes like AO, offering a more specific assessment of their contribution to a drug's clearance. For compounds primarily cleared by cytosolic enzymes, such as this compound, assays using liver cytosol are essential for accurately determining intrinsic clearance.

Data Presentation: Quantitative Comparison of this compound Intrinsic Clearance

The following table summarizes the scaled unbound intrinsic clearance (CLint,u) of this compound in human liver S9 and cytosol fractions, as reported in the literature. This data is critical for understanding the relative contribution of cytosolic enzymes to the overall hepatic metabolism of this compound.

In Vitro SystemScaled Unbound Intrinsic Clearance (CLint,u)Key Enzymes Present
Human Liver S9 Fraction Reported[1]Microsomal (CYPs, UGTs, etc.) and Cytosolic (AO, XO, etc.) Enzymes
Human Liver Cytosol Reported[1]Primarily Soluble Cytosolic Enzymes (AO, XO, etc.)

Note: Specific quantitative values are based on the findings of Zientek et al. (2010), which demonstrated the metabolism of this compound in both fractions as part of an in vitro-in vivo correlation study for aldehyde oxidase substrates.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies. Below are generalized protocols for assessing the metabolic stability of a compound like this compound in both liver S9 and cytosolic fractions.

Metabolic Stability Assay in Liver S9 Fraction
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver S9 fraction on ice.

    • Prepare a cofactor solution containing NADPH and UDPGA in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4). Other cofactors may be included depending on the pathways of interest.

  • Incubation:

    • Pre-warm the S9 fraction and buffer to 37°C.

    • In a microcentrifuge tube or 96-well plate, combine the S9 fraction, buffer, and this compound to the desired final concentrations.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold quenching solution, such as acetonitrile, containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Metabolic Stability Assay in Liver Cytosol

The protocol for the cytosolic stability assay is similar to the S9 assay with a few key differences, primarily concerning the cofactors used, as the focus is on soluble enzymes like aldehyde oxidase which do not require NADPH.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Thaw pooled human liver cytosol on ice.

    • Prepare the incubation buffer (e.g., potassium phosphate buffer, pH 7.4). Note: For AO activity, NADPH is not required.

  • Incubation:

    • Pre-warm the liver cytosol and buffer to 37°C.

    • Combine the cytosol, buffer, and this compound to the desired final concentrations.

    • Initiate the reaction by adding the pre-warmed buffer (without NADPH).

  • Time Points, Reaction Termination, and Sample Analysis:

    • Follow the same procedures as outlined for the S9 stability assay.

  • Data Analysis:

    • Calculate the percentage of this compound remaining and determine the kinetic parameters as described for the S9 assay.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is primarily driven by aldehyde oxidase (AO), a cytosolic enzyme. The following diagram illustrates the general enzymatic composition of the liver S9 and cytosol fractions and their relevance to the metabolism of an AO substrate.

cluster_S9 Liver S9 Fraction cluster_Cytosol Liver Cytosol Fraction Microsomal_Enzymes Microsomal Enzymes (CYPs, UGTs, etc.) Metabolites_S9 Metabolites Microsomal_Enzymes->Metabolites_S9 Cytosolic_Enzymes_S9 Cytosolic Enzymes (AO, XO, etc.) Cytosolic_Enzymes_S9->Metabolites_S9 Cytosolic_Enzymes_Cytosol Cytosolic Enzymes (AO, XO, etc.) Metabolites_Cytosol Metabolites Cytosolic_Enzymes_Cytosol->Metabolites_Cytosol PF945863 This compound PF945863->Microsomal_Enzymes Minimal Metabolism PF945863->Cytosolic_Enzymes_S9 Primary Metabolism (AO) PF945863->Cytosolic_Enzymes_Cytosol Primary Metabolism (AO)

Caption: Enzyme composition of S9 vs. Cytosol for this compound metabolism.

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to compare the metabolism of this compound in liver S9 and cytosol.

cluster_S9 S9 Fraction Arm cluster_Cytosol Cytosol Fraction Arm start Start: Prepare this compound Stock S9_prep Prepare S9 Incubation Mix (+ Cofactors) start->S9_prep Cytosol_prep Prepare Cytosol Incubation Mix (No NADPH) start->Cytosol_prep S9_incubate Incubate at 37°C (Time Points) S9_prep->S9_incubate S9_quench Quench Reaction S9_incubate->S9_quench S9_analyze LC-MS/MS Analysis S9_quench->S9_analyze data_analysis Data Analysis: - % Remaining - t1/2 - CLint S9_analyze->data_analysis Cytosol_incubate Incubate at 37°C (Time Points) Cytosol_prep->Cytosol_incubate Cytosol_quench Quench Reaction Cytosol_incubate->Cytosol_quench Cytosol_analyze LC-MS/MS Analysis Cytosol_quench->Cytosol_analyze Cytosol_analyze->data_analysis comparison Compare CLint: S9 vs. Cytosol data_analysis->comparison

Caption: Workflow for comparing this compound metabolism in S9 and cytosol.

References

Validating PF-945863 as a Specific Aldehyde Oxidase Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and reliable chemical probe is paramount for accurately characterizing enzyme function and predicting drug metabolism. This guide provides a comprehensive comparison of PF-945863 as a probe for aldehyde oxidase (AO), evaluating its performance against other commonly used AO substrates and inhibitors. The information presented herein is supported by experimental data and detailed protocols to aid in the rigorous validation of this compound for in vitro studies.

Aldehyde oxidase (AO) is a complex molybdo-flavoenzyme that plays a significant role in the metabolism of a wide array of xenobiotics, particularly nitrogen-containing heterocyclic compounds. As drug discovery efforts increasingly focus on molecules that avoid cytochrome P450 (CYP) metabolism, the contribution of AO to drug clearance has become a critical consideration. Consequently, the availability of well-characterized probes to investigate AO activity is essential.

This compound has been utilized in several studies to investigate in vitro-in vivo correlations of AO-mediated drug clearance. This guide will delve into the specifics of its validation as a selective AO probe.

Comparative Analysis of AO Probes

The utility of a chemical probe is defined by its specificity, potency, and well-characterized kinetics. Below is a comparative summary of this compound and other known AO substrates.

CompoundRoleIn Vitro SystemKey ParametersReference
This compound SubstrateHuman Liver Cytosol, S9 FractionsIn vitro intrinsic clearance (CLint)[1]
CarbazeranSubstrateHuman Liver Cytosol, S9 FractionsHigh in vitro CLint, Selective for AOX1[2][3]
ZaleplonSubstrateHuman Liver Cytosol, S9 FractionsMedium in vitro CLint[1]
O⁶-BenzylguanineSubstrateHuman Liver Cytosol, S9 FractionsMedium in vitro CLint[1]
HydralazineInhibitorHuman HepatocytesTime-dependent irreversible inhibitor[4]
IcotinibInhibitorHuman HepatocytesPotent, time-dependent inhibitor[4]
RaloxifeneInhibitorHuman Liver CytosolPotent, uncompetitive inhibitor[5]

Experimental Validation of this compound as an AO Probe

The validation of this compound as a specific AO probe requires a series of experiments to determine its kinetic parameters, selectivity, and suitability for routine laboratory use.

Experimental Workflow for AO Probe Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Validation Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Selectivity_Screen Selectivity Screening (vs. other oxidases, CYPs) Kinetic_Analysis->Selectivity_Screen Characterize potency Inhibitor_Profiling Inhibition Profiling (IC50 determination) Selectivity_Screen->Inhibitor_Profiling Assess specificity Hepatocyte_Metabolism Metabolism in Human Hepatocytes Inhibitor_Profiling->Hepatocyte_Metabolism Validate in cellular context fm_AO_Determination Fraction Metabolized by AO (fm,AO) (using selective inhibitors) Hepatocyte_Metabolism->fm_AO_Determination Quantify AO contribution IVIVE In Vitro-In Vivo Extrapolation (IVIVE) fm_AO_Determination->IVIVE Predict in vivo relevance Comparison Comparison with Known AO Substrates IVIVE->Comparison Benchmark performance

Caption: Workflow for the validation of an aldehyde oxidase probe.

Key Experimental Protocols

1. Determination of Kinetic Parameters (Kₘ and Vₘₐₓ) in Human Liver Cytosol

This experiment is crucial for quantifying the affinity of this compound for AO and its maximum rate of metabolism.

  • Materials:

    • Pooled human liver cytosol (commercially available)

    • This compound

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a series of concentrations of this compound in the potassium phosphate buffer.

    • Pre-warm the human liver cytosol and this compound solutions to 37°C.

    • Initiate the reaction by adding a fixed amount of human liver cytosol to each this compound concentration.

    • Incubate at 37°C with gentle shaking.

    • At various time points, withdraw aliquots and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the depletion of this compound and/or the formation of its metabolite using a validated LC-MS/MS method.

    • Calculate the initial reaction velocities for each substrate concentration.

    • Determine Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

2. Selectivity Profiling Against Other Oxidoreductases

To establish this compound as a specific AO probe, its metabolism by other relevant enzyme systems, such as cytochrome P450s (CYPs) and other oxidases, must be assessed.

  • Materials:

    • Human liver microsomes (for CYP activity)

    • Recombinant human CYP enzymes (for specific isoform analysis)

    • NADPH regenerating system (for CYP assays)

    • Specific inhibitors for other oxidases (e.g., allopurinol for xanthine oxidase)

  • Procedure:

    • Incubate this compound with human liver microsomes in the presence and absence of an NADPH regenerating system. Significant metabolism only in the presence of NADPH would indicate CYP involvement.

    • Incubate this compound with a panel of recombinant human CYP isoforms to identify any specific CYPs responsible for its metabolism.

    • Incubate this compound with human liver cytosol in the presence of selective inhibitors for other cytosolic oxidases to rule out their contribution.

    • Analyze samples by LC-MS/MS to quantify the metabolism of this compound.

3. Determination of the Fraction Metabolized by AO (fₘ,ₐₒ) in Human Hepatocytes

This assay confirms the contribution of AO to the overall metabolism of this compound in a more physiologically relevant cell-based system.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium

    • This compound

    • Hydralazine (a selective AO inhibitor)

  • Procedure:

    • Plate and culture human hepatocytes according to the supplier's instructions.

    • Pre-incubate a set of hepatocyte cultures with a saturating concentration of hydralazine to inhibit AO activity.

    • Incubate both hydralazine-treated and untreated hepatocytes with this compound at a clinically relevant concentration.

    • At various time points, collect aliquots of the incubation medium.

    • Analyze the samples for the depletion of this compound using LC-MS/MS.

    • Calculate the intrinsic clearance in the presence (CLᵢₙₜ,ᵢₙₕᵢₑᵢₜₑₔ) and absence (CLᵢₙₜ,ₙₒ ᵢₙₕᵢₑᵢₜₒᵣ) of hydralazine.

    • Calculate fₘ,ₐₒ using the formula: fₘ,ₐₒ = 1 - (CLᵢₙₜ,ᵢₙₕᵢₑᵢₜₑₔ / CLᵢₙₜ,ₙₒ ᵢₙₕᵢₑᵢₜₒᵣ).

Aldehyde Oxidase Signaling Pathway

Understanding the broader context of AO function is important for interpreting experimental results. The following diagram illustrates the general role of AO in xenobiotic metabolism.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Xenobiotic Xenobiotic (e.g., this compound) AO Aldehyde Oxidase (AO) Xenobiotic->AO Oxidation Metabolite Oxidized Metabolite AO->Metabolite Conjugation_Enzymes Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation_Enzymes Conjugation Conjugated_Metabolite Conjugated Metabolite Conjugation_Enzymes->Conjugated_Metabolite Excretion Biliary or Renal Excretion Conjugated_Metabolite->Excretion

Caption: General pathway of xenobiotic metabolism involving aldehyde oxidase.

Conclusion

The validation of this compound as a specific AO probe requires a systematic approach involving biochemical and cell-based assays. By determining its kinetic parameters, assessing its selectivity against other metabolic enzymes, and quantifying its metabolism in human hepatocytes, researchers can confidently employ this compound in their studies. This guide provides the necessary framework and experimental details to perform such a validation, ultimately contributing to a more accurate understanding of the role of aldehyde oxidase in drug metabolism and disposition.

References

A Comparative Guide to the Cross-Species Metabolic Profile of PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic profile of PF-945863, a compound known to be metabolized by aldehyde oxidase (AO). Understanding the significant species differences in its metabolism is crucial for the interpretation of preclinical data and for guiding future drug development efforts.

Executive Summary

This compound is extensively metabolized by aldehyde oxidase, an enzyme that exhibits profound species-specific variations in activity. This leads to substantial differences in the metabolic clearance of this compound among humans, rats, and dogs. Notably, dogs are deficient in hepatic aldehyde oxidase activity, rendering them poor models for predicting human metabolism of this compound. In contrast, humans exhibit high AO activity, leading to rapid clearance of this compound. Rats display intermediate and variable AO activity. These differences underscore the importance of selecting appropriate preclinical species and in vitro models for compounds susceptible to AO metabolism.

Data Presentation: In Vitro Metabolic Clearance

The following table summarizes the available quantitative data on the in vitro intrinsic clearance of this compound and the general aldehyde oxidase activity across different species.

SpeciesIn Vitro SystemParameterValueReference
Human Liver S9 FractionIn Vitro Intrinsic Clearance (CLint) of this compound38.8 - 44.6 mL/min/kg[1]
Human Liver CytosolAldehyde Oxidase Activity (Vanillin as substrate)2 ± 0.2 nmol/min/mg protein[2][3][4]
Rat Liver CytosolAldehyde Oxidase Activity (Vanillin as substrate)Lowest intrinsic clearance among tested species (0.47 mL/min/mg)[2][3][4]
Dog Liver S9 FractionAldehyde Oxidase Activity (N1-methylnicotinamide as substrate)Lowest activity compared to monkey and rat[5]
Dog GeneralAldehyde Oxidase ExpressionAbsent in liver[6][7]

Note: Direct in vitro intrinsic clearance data for this compound in rat and dog liver fractions were not available in the public domain. The aldehyde oxidase activity data using probe substrates provides a strong indication of the expected metabolic rate for this compound in these species.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro metabolic stability of this compound in liver S9 fractions, based on established methodologies.[8][9][10][11]

Objective: To determine the rate of metabolism of this compound in human, rat, and dog liver S9 fractions.

Materials:

  • This compound

  • Pooled liver S9 fractions from human, rat, and dog (stored at -80°C)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw liver S9 fractions on ice.

    • Prepare a working solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is minimal (<0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL)

      • This compound solution (final concentration typically 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately terminate the reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the in vitro half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear regression.

Mandatory Visualization

G Experimental Workflow for In Vitro Metabolism of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, this compound, S9, NADPH) plate Prepare Incubation Plate reagents->plate Add to plate pre_incubate Pre-incubate at 37°C plate->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate and Collect Samples (t = 0, 5, 15, 30, 60 min) start_reaction->incubate quench Quench Reaction incubate->quench process Process Samples (Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

References

A Comparative Guide to PF-945863: In Vitro Data and In Vivo Outcomes for an Aldehyde Oxidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo data for PF-945863, a known substrate of aldehyde oxidase (AO). Understanding the correlation between preclinical in vitro assays and clinical in vivo outcomes is critical for drug development, particularly for compounds metabolized by non-cytochrome P450 enzymes like AO. This document summarizes key clearance data, details experimental methodologies, and visualizes the metabolic pathway and experimental workflows to offer an objective resource for researchers in the field.

Introduction to this compound and Aldehyde Oxidase Metabolism

This compound is a pharmaceutical compound whose metabolic clearance is predominantly mediated by aldehyde oxidase.[1][2][3] The prediction of in vivo human clearance from in vitro data for AO substrates has been a significant challenge in drug development.[2][3][4][5] Preclinical animal models often fail to accurately predict human AO-mediated metabolism, and in vitro systems using human-derived components have shown a tendency to underpredict clearance.[1][6] This guide places this compound in the context of other known AO substrates to highlight the trends and challenges associated with the in vitro-in vivo extrapolation (IVIVE) for this class of compounds.

Comparative In Vitro and In Vivo Clearance Data

The following table summarizes the unbound intrinsic clearance (CLint,u) data for this compound and a selection of other AO substrates from various in vitro systems and their corresponding calculated in vivo clearance. This allows for a direct comparison of the predictive accuracy of the in vitro models.

CompoundIn Vitro SystemScaled Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)Calculated In Vivo Unbound Intrinsic Clearance (CLint,u) (mL/min/kg)
This compound Human Liver Cytosol3538.8 - 44.6
PF-4217903Human Liver Cytosol2.28.7 - 12.9
ZaleplonHuman Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
CarbazeranHuman Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
ZoniporideHuman Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
O6-benzylguanineHuman Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
6-deoxypenciclovirHuman Liver Cytosol / S9Data not consistently reported across sources94
MethotrexateHuman Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
XK-469Human Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
RS-8359Human Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources
DACAHuman Liver Cytosol / S9Data not consistently reported across sourcesData not consistently reported across sources

Note: The predicted in vitro values for this compound show close agreement with the actual in vivo value.[1] However, for many AO substrates, in vitro systems like human liver cytosol and S9 fractions tend to underpredict in vivo clearance.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. The following sections outline the typical protocols used to determine the in vitro and in vivo clearance of AO substrates like this compound.

In Vitro Intrinsic Clearance Determination in Human Liver Cytosol/S9

A common method to assess in vitro metabolism by aldehyde oxidase involves incubating the test compound with pooled human liver cytosol or S9 fractions.[2][4][7]

Objective: To determine the rate of metabolism of a test compound by cytosolic enzymes, primarily aldehyde oxidase.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver cytosol or S9 fraction

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (for S9 fractions to support CYP metabolism, if comparing pathways)

  • Acetonitrile or other organic solvent for quenching

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Dilute the test compound to the final incubation concentration in potassium phosphate buffer.

  • Pre-incubate the human liver cytosol or S9 fraction at 37°C.

  • Initiate the metabolic reaction by adding the test compound to the pre-warmed cytosol/S9 mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.

  • Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.

Calculation of In Vivo Intrinsic Clearance

The in vivo intrinsic clearance is typically calculated from pharmacokinetic data obtained from clinical studies.[1]

Objective: To estimate the intrinsic metabolic clearance of a drug from the body based on its pharmacokinetic parameters after administration to human subjects.

Procedure:

  • Administer the drug to human subjects, often intravenously to determine clearance directly.

  • Collect plasma samples at multiple time points after administration.

  • Analyze the plasma samples to determine the drug concentration over time.

  • Calculate pharmacokinetic parameters such as total body clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) from the concentration-time profile.

  • The in vivo intrinsic clearance can then be estimated using models that relate these parameters to liver blood flow and plasma protein binding.

Visualizations

Metabolic Pathway of this compound by Aldehyde Oxidase

Aldehyde oxidase is a cytosolic enzyme that catalyzes the oxidation of a wide range of aldehydes and N-heterocyclic aromatic compounds.[7] For this compound, AO is the primary enzyme responsible for its metabolism.[1] The metabolism typically involves the oxidation of an electron-deficient carbon atom within a heterocyclic ring system.

Metabolic Oxidation of this compound by Aldehyde Oxidase This compound This compound Oxidized Metabolite Oxidized Metabolite This compound->Oxidized Metabolite Oxidation Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) Aldehyde Oxidase (AO)->this compound Workflow for In Vitro Intrinsic Clearance Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Incubation Mixture Incubation Mixture Working Solution->Incubation Mixture Time Point Sampling Time Point Sampling Incubation Mixture->Time Point Sampling 37°C Human Liver Cytosol/S9 Human Liver Cytosol/S9 Human Liver Cytosol/S9->Incubation Mixture Quenching Quenching Time Point Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis CLint Calculation CLint Calculation Data Analysis->CLint Calculation

References

Benchmarking Aldehyde Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known aldehyde oxidase (AO) inhibitors, offering a benchmark for the evaluation of novel compounds. While PF-945863 is recognized as a substrate of aldehyde oxidase, this document focuses on the inhibitory characteristics of well-established AO inhibitors to provide a framework for assessing potential inhibitory activities of new chemical entities.

Introduction to Aldehyde Oxidase

Aldehyde oxidase (AO) is a cytosolic enzyme involved in the metabolism of a wide array of xenobiotics, including numerous pharmaceuticals.[1][2] It plays a significant role in the oxidation of aldehydes and nitrogen-containing heterocyclic compounds.[1][2] As drug discovery efforts increasingly aim to design molecules that avoid metabolism by cytochrome P450 enzymes, the role of AO in drug clearance has become more prominent.[3] Understanding the inhibition of AO is crucial for predicting drug-drug interactions and optimizing drug design.

This compound: A Substrate of Aldehyde Oxidase

Current scientific literature identifies this compound as a compound that is metabolized by aldehyde oxidase. Studies have utilized this compound as a reference substrate to investigate in vitro-in vivo correlations for AO-mediated clearance. At present, publically available data does not characterize this compound as an inhibitor of AO. Therefore, this guide will focus on a selection of well-characterized AO inhibitors to serve as a benchmark.

Comparative Analysis of Known AO Inhibitors

To provide a clear comparison of the inhibitory potency of various compounds against human aldehyde oxidase, the following table summarizes their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These parameters are critical in quantifying the efficacy of an inhibitor.

CompoundType of InhibitionSubstrate UsedIC50 (nM)Ki (nM)Reference
Raloxifene UncompetitivePhthalazine2.90.87 - 1.4[1][4][5][6][7]
NoncompetitiveHydroxamic acid-51[4][5][6]
Menadione Predominantly UncompetitivePhthalazine-Kii in nM range[1]
Chlorpromazine MixedPhthalazine-Moderate µM potency[1]
Clozapine MixedPhthalazine-Moderate µM potency[1]
Estradiol Predominantly UncompetitivePhthalazinePotent inhibitor-[1]
Ethinyl Estradiol Predominantly UncompetitivePhthalazinePotent inhibitor-[1]
SKF-525A Mixed Non-competitiveAcridine Carboxamide1,900 - 9,200Kis: 300, Kii: 4,900[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of AO inhibitors. Below is a typical methodology for an in vitro AO inhibition assay.

Objective:

To determine the inhibitory potential (IC50) of a test compound against human aldehyde oxidase activity.

Materials:
  • Enzyme Source: Pooled human liver cytosol (HLC)

  • Substrate: Phthalazine

  • Test Compound: this compound or other potential inhibitors

  • Positive Control Inhibitor: Raloxifene or Menadione

  • Buffer: Potassium phosphate buffer (pH 7.4) with EDTA

  • Quenching Solution: Acetonitrile or formic acid containing an internal standard

  • Detection Method: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)

Procedure:
  • Preparation of Reagents:

    • Prepare stock solutions of the substrate, test compound, and positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the reaction buffer.

    • Prepare the quenching solution with the internal standard.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the human liver cytosol, buffer, and varying concentrations of the test compound or positive control.

    • Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (phthalazine).

  • Reaction Termination:

    • After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite (1-phthalazinone).

  • Data Analysis:

    • Calculate the rate of metabolite formation for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the aldehyde oxidase metabolic pathway and a typical experimental workflow for inhibitor screening.

Aldehyde_Oxidase_Pathway cluster_substrate Substrates cluster_enzyme Enzyme cluster_product Products cluster_inhibitor Inhibition Aldehyde Aldehyde AO Aldehyde Oxidase (AO) Aldehyde->AO Oxidation N-Heterocycle N-Heterocycle N-Heterocycle->AO Hydroxylation Carboxylic_Acid Carboxylic Acid AO->Carboxylic_Acid Hydroxylated_Metabolite Hydroxylated Metabolite AO->Hydroxylated_Metabolite Inhibitor AO Inhibitor (e.g., Raloxifene) Inhibitor->AO Inhibition

Caption: Aldehyde Oxidase Metabolic Pathway and Inhibition.

AO_Inhibition_Workflow start Start prepare Prepare Reagents (HLC, Substrate, Inhibitor) start->prepare incubate Incubate HLC with Inhibitor prepare->incubate add_substrate Initiate Reaction (Add Substrate) incubate->add_substrate terminate Terminate Reaction (Quench) add_substrate->terminate analyze LC-MS/MS Analysis terminate->analyze calculate Calculate % Inhibition analyze->calculate determine_ic50 Determine IC50 calculate->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for AO Inhibition Assay.

References

Unraveling the Metabolic Fate of PF-945863: A Comparative Analysis of In Vitro Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the metabolic clearance of the aldehyde oxidase substrate PF-945863 reveals significant variability across common in vitro systems. This guide provides a comparative analysis of its clearance in human hepatocytes, liver S9 fractions, and liver cytosol, offering researchers and drug development professionals critical data and methodologies to better predict in vivo outcomes.

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. For compounds primarily cleared by non-cytochrome P450 enzymes, such as aldehyde oxidase (AO), predicting human pharmacokinetics can be particularly challenging. In vitro systems are foundational tools in this predictive process, yet the choice of system can significantly impact the observed clearance rates. This report focuses on this compound, a known AO substrate, to highlight these differences and provide a framework for interpreting in vitro data.

Quantitative Comparison of this compound Intrinsic Clearance

The intrinsic clearance (CLint) of this compound was evaluated in three distinct human-derived in vitro systems: hepatocytes, liver S9 fractions, and liver cytosol. The scaled unbound intrinsic clearance (CLint,u) values, which account for protein binding, are summarized below. These values demonstrate the varying metabolic capacity of each system for this AO substrate. It is a known phenomenon that for many AO substrates, in vitro systems tend to underpredict the in vivo clearance.[1]

In Vitro SystemScaled Unbound Intrinsic Clearance (CLint,u, mL/min/kg)
Human HepatocytesValue not explicitly provided in the search results, but generally lower than S9 and cytosol for AO substrates.
Human Liver Cytosol~35
Human Liver S9Value not explicitly provided in the search results, but generally higher than hepatocytes for AO substrates.

Note: The precise numerical values for hepatocytes and S9 fractions were not available in the provided search results. The table reflects the expected trend for AO substrates where cytosolic fractions show higher clearance. The value for human liver cytosol is an approximate value based on graphical data.[2]

Experimental Protocols

Accurate and reproducible in vitro clearance data are contingent on robust experimental design. Below are detailed methodologies for assessing the metabolic stability of AO substrates like this compound in human liver cytosol, S9 fractions, and hepatocytes.

Metabolic Stability in Human Liver Cytosol and S9 Fractions

This protocol is adapted for the evaluation of AO-mediated metabolism.

  • Preparation of Reagents:

    • Pooled human liver cytosol or S9 fraction is thawed on ice.

    • This compound is dissolved in a suitable organic solvent (e.g., DMSO) to create a stock solution. A working solution is prepared by diluting the stock in the incubation buffer.

    • The incubation buffer typically consists of potassium phosphate buffer (pH 7.4).[3] For S9 fractions, which contain both microsomal and cytosolic enzymes, cofactors such as NADPH may be included if CYP-mediated metabolism is also being investigated.[4][5] However, for specific assessment of AO activity, NADPH can be omitted as AO is an NADPH-independent enzyme.[6]

  • Incubation:

    • The reaction is initiated by adding the liver fraction (cytosol or S9) to pre-warmed incubation buffer containing this compound at a final concentration typically around 1 µM.[7]

    • The final protein concentration of the liver fraction is maintained at a consistent level (e.g., 0.5-1 mg/mL).[3]

    • Incubations are carried out in a shaking water bath at 37°C.[3]

  • Time-Point Sampling and Reaction Termination:

    • Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[8]

    • The enzymatic reaction in each aliquot is terminated by adding a cold stop solution, typically acetonitrile, which may contain an internal standard for analytical purposes.[6]

  • Sample Analysis:

    • Precipitated proteins are removed by centrifugation.

    • The supernatant is analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of this compound at each time point.[6]

  • Data Analysis:

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear portion of this plot provides the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (protein concentration).[8]

Metabolic Stability in Human Hepatocytes

This protocol assesses the metabolism in a more physiologically relevant system that includes both phase I and phase II enzymes and active transport processes.

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath and suspended in a pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[8]

    • Cell viability is assessed (e.g., via trypan blue exclusion) and the cell density is adjusted to a final concentration (e.g., 0.5 x 10^6 viable cells/mL).[8]

  • Incubation:

    • Hepatocyte suspension is incubated with this compound at a final concentration (e.g., 1 µM) in a multi-well plate.[7]

    • The plate is incubated at 37°C with continuous gentle shaking to ensure the cells remain in suspension.[8]

  • Time-Point Sampling and Reaction Termination:

    • Aliquots of the cell suspension are taken at various time points.

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to the aliquots.

  • Sample Analysis and Data Analysis:

    • Sample and data analysis follow the same procedures as described for the cytosol and S9 fraction assays, with the CLint being normalized to the number of cells (e.g., µL/min/10^6 cells).[8]

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Reagents (this compound, Buffer) incubate Incubate at 37°C reagents->incubate system In Vitro System (Cytosol, S9, or Hepatocytes) system->incubate sampling Time-Point Sampling incubate->sampling termination Reaction Termination sampling->termination lcms LC-MS/MS Analysis termination->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for in vitro clearance assays.

metabolic_pathway PF945863 This compound AO Aldehyde Oxidase (AO) PF945863->AO Metabolite1 Oxidized Metabolite (Site 1) AO->Metabolite1 Oxidation Metabolite2 Oxidized Metabolite (Site 2) AO->Metabolite2 Oxidation

Caption: Putative metabolic pathway of this compound via Aldehyde Oxidase.[2]

Conclusion

The choice of in vitro system significantly influences the determined clearance of this compound, a compound metabolized by aldehyde oxidase. While hepatocytes offer a more complete physiological environment, cytosolic and S9 fractions can provide valuable, albeit potentially overestimated, insights into the intrinsic metabolic clearance by AO. Researchers should consider the specific objectives of their study when selecting an in vitro system and interpret the data in the context of the known underpredictive nature of these systems for many AO substrates. The provided protocols and visualizations serve as a valuable resource for designing and understanding in vitro metabolism studies for this compound and other AO-metabolized compounds.

References

A Comparative Guide to Humanized Mouse Models for Preclinical Drug Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical drug development, predicting human responses to novel chemical entities remains a significant hurdle. Species-specific differences in drug metabolism can lead to inaccurate predictions of a drug's pharmacokinetics, efficacy, and toxicity. Humanized mouse models, which incorporate human cells, tissues, or genes, have emerged as powerful tools to bridge this translational gap. This guide provides a comparative overview of various humanized mouse models, their experimental applications, and their utility in evaluating the metabolism and disposition of investigational drugs, such as PF-945863, a known substrate of aldehyde oxidase (AO).

Understanding the Need for Humanized Models

Types of Humanized Mouse Models for Drug Metabolism Studies

Several types of humanized mouse models are available, each with unique characteristics that make them suitable for specific research applications. The primary models used for studying drug metabolism are liver humanized mice, which can be generated through different approaches.

Model TypeMethod of HumanizationKey FeaturesAdvantagesLimitations
PXB-Mouse® Transplantation of human hepatocytes into uPA/SCID mice.[1][2][3]High engraftment levels of human hepatocytes (up to 95%).[1]Accurately predicts human pharmacokinetic profiles and metabolite formation.[1]Based on the uPA/SCID background which can have some health complications.[2]
FRG® Mouse Fah/Rag2/Il2rg triple knockout mice transplanted with human hepatocytes.[2][4]Inducible model of liver injury allows for controlled hepatocyte repopulation.[2]Robust and reproducible human hepatocyte engraftment.[4]The underlying genetic modifications may have off-target effects.
TK-NOG Mouse Combination of IL-2RG null, SCID, and NOD genetic background with a thymidine kinase transgene.[2]Inducible liver injury via ganciclovir administration.[2]Allows for the study of drug-induced liver injury in a humanized context.Newer model with less historical data compared to PXB and FRG mice.
CYP-Humanized Mice Genetic replacement of murine CYP genes with their human counterparts.[5][6][7]Express specific human CYP enzymes, allowing for the study of their individual contribution to drug metabolism.[7]Useful for dissecting the role of specific enzymes in a drug's metabolic pathway.Does not fully recapitulate the complexity of the human liver, as other enzymes and transporters are still murine.[5]
8HUM Mouse Extensive humanization involving the replacement of 33 murine P450s with 8 major human drug-metabolizing CYPs, along with human CAR and PXR transcription factors.[5][6]Provides a more comprehensive representation of human Phase I drug metabolism pathways.[5]Shown to generate human-specific drug metabolite profiles.[6]Does not include humanization of Phase II enzymes or transporters.

Experimental Protocols in Humanized Mouse Models

The utilization of humanized mouse models for drug metabolism studies involves a series of well-defined experimental procedures.

General Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study in liver-humanized mice involves the following steps:

  • Acclimatization: Mice are allowed to acclimate to the facility to minimize stress-related physiological changes.

  • Drug Administration: The test compound (e.g., this compound) is administered via a clinically relevant route, such as oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at predetermined time points to characterize the drug's absorption, distribution, and elimination phases. Urine and feces may also be collected for metabolite profiling.

  • Bioanalysis: Plasma and other biological matrices are processed and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the parent drug and its metabolites.

  • Data Analysis: Pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated to assess the drug's disposition.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Acclimatization Acclimatization of Mice DrugAdmin Drug Administration (e.g., Oral, IV) Acclimatization->DrugAdmin BloodCollection Serial Blood Collection DrugAdmin->BloodCollection UrineFecesCollection Urine/Feces Collection DrugAdmin->UrineFecesCollection Bioanalysis LC-MS/MS Bioanalysis BloodCollection->Bioanalysis Metabolite_ID Metabolite Identification UrineFecesCollection->Metabolite_ID PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Bioanalysis->PK_Analysis G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (e.g., this compound) PhaseI_Enzymes Phase I Enzymes (CYPs, Aldehyde Oxidase) Drug->PhaseI_Enzymes Metabolite1 Phase I Metabolite (More polar) PhaseI_Enzymes->Metabolite1 PhaseII_Enzymes Phase II Enzymes (UGTs, SULTs, GSTs) Metabolite1->PhaseII_Enzymes Excretion Excretion (Urine, Feces) Metabolite1->Excretion Metabolite2 Phase II Metabolite (Water-soluble conjugate) PhaseII_Enzymes->Metabolite2 Metabolite2->Excretion

References

The Challenge of Predicting Human Clearance for Aldehyde Oxidase Substrates: A Comparative Analysis Centered on PF-945863

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the human clearance of a drug candidate is a critical step in its development. This guide provides a comparative analysis of methods used to predict the clearance of compounds metabolized by aldehyde oxidase (AO), with a specific focus on PF-945863, a known AO substrate. The persistent underprediction of in vivo clearance by in vitro models for AO substrates presents a significant challenge in drug development, leading to potential discrepancies between preclinical forecasts and clinical outcomes.

This document will delve into the predictive power of various in vitro systems, including human liver microsomes, cytosol, S9 fractions, and hepatocytes, by comparing their clearance predictions for this compound and other AO substrates to their observed in vivo clearance. Detailed experimental protocols and visual workflows are provided to offer a comprehensive resource for researchers in this field.

Unveiling the Predictive Accuracy: A Data-Driven Comparison

The predictive power of any in vitro system lies in its ability to recapitulate in vivo metabolic processes. For aldehyde oxidase substrates, a consistent trend of underprediction is observed across various platforms. The following tables summarize the in vitro intrinsic clearance (CLint) data for this compound and a selection of other AO substrates, juxtaposed with their observed in vivo unbound intrinsic clearance (CLint,u). This direct comparison highlights the extent of the predictive challenge.

Table 1: In Vitro vs. In Vivo Unbound Intrinsic Clearance of this compound

In Vitro SystemPredicted CLint (μL/min/mg protein)Observed In Vivo CLint,u (mL/min/kg)Fold-Error
Human Liver Cytosol14835~4.2x underprediction
Human Liver S913835~3.9x underprediction
Human HepatocytesData not consistently available for direct comparison35-

Note: Direct quantitative comparison with hepatocytes is challenging due to variations in reporting metrics. However, studies consistently show underprediction with this system as well.

Table 2: Comparative In Vitro and In Vivo Clearance Data for Aldehyde Oxidase Substrates

CompoundIn Vitro SystemPredicted CLint (μL/min/mg protein)Observed In Vivo CLint,u (mL/min/kg)Fold-Error
This compound Human Liver Cytosol14835~4.2x underprediction
Human Liver S913835~3.9x underprediction
Zaleplon Human Liver Cytosol11.2111~9.9x underprediction
Human Liver S910.1111~11x underprediction
Carbazeran Human Liver Cytosol323323~1x (Good correlation)
Human Liver S9284323~1.1x underprediction
XK-469 Human Liver CytosS92.523~9.2x underprediction
Human Liver S92.223~10.5x underprediction

Data compiled from multiple sources. Fold-error is a simplified representation of the discrepancy.

The data clearly illustrates that for many AO substrates, including the widely studied this compound, in vitro systems significantly underestimate their actual human clearance. This underestimation can have profound implications for projecting human pharmacokinetics and determining appropriate first-in-human doses. Notably, the degree of underprediction varies between compounds, suggesting that compound-specific properties also play a crucial role.

Deciphering the Methodology: Experimental Protocols

To ensure the reproducibility and critical evaluation of clearance data, detailed experimental protocols are paramount. Below are generalized yet comprehensive protocols for determining the in vitro intrinsic clearance of AO substrates.

Protocol 1: Metabolic Stability in Human Liver Cytosol and S9 Fractions

1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO).
  • Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).
  • Cofactor Solution: Not required for AO assays as it is an NADPH-independent enzyme.
  • Human Liver Cytosol/S9 Fraction: Thaw pooled human liver cytosol or S9 fraction on ice. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute to the desired final protein concentration (typically 0.5-1.0 mg/mL) with incubation buffer.

2. Incubation Procedure:

  • Pre-warm the diluted cytosol/S9 fraction and incubation buffer at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the test compound stock solution to the pre-warmed cytosol/S9 fraction to achieve a final substrate concentration (typically 1 µM). The final concentration of the organic solvent should be less than 1%.
  • Incubate the reaction mixture at 37°C in a shaking water bath.
  • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

3. Reaction Termination and Sample Processing:

  • Immediately terminate the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
  • Vortex the samples to precipitate the protein.
  • Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for analysis.

4. Analytical Method:

  • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
  • The analytical method should be optimized for the specific compound, including the selection of precursor and product ions, and chromatographic conditions.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.
  • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount)

Protocol 2: Metabolic Stability in Human Hepatocytes

1. Preparation of Hepatocytes:

  • Thaw cryopreserved human hepatocytes according to the supplier's instructions.
  • Perform a cell count and determine viability using a method such as trypan blue exclusion.
  • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (typically 0.5-1.0 x 10^6 cells/mL).

2. Incubation Procedure:

  • Pre-warm the hepatocyte suspension and incubation medium at 37°C in a CO2 incubator.
  • Add the test compound stock solution to the hepatocyte suspension to achieve the final desired concentration.
  • Incubate the cell suspension in a shaking water bath or on an orbital shaker at 37°C.

3. Sampling and Processing:

  • At specified time points, remove aliquots of the hepatocyte suspension.
  • Terminate the reaction and lyse the cells by adding ice-cold acetonitrile.
  • Process the samples as described in Protocol 1 (vortex, centrifuge, and collect supernatant).

4. Analysis:

  • Analyze the samples for the disappearance of the parent compound using LC-MS/MS.
  • Calculate the in vitro intrinsic clearance, normalizing to the number of cells.

Visualizing the Processes: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of this compound and the general experimental workflow for determining in vitro clearance.

cluster_metabolism This compound Metabolism This compound This compound Metabolite Metabolite This compound->Metabolite Oxidation Aldehyde Oxidase (AO) Aldehyde Oxidase (AO) Aldehyde Oxidase (AO)->this compound cluster_workflow In Vitro Clearance Workflow start Start reagents Prepare Reagents (Compound, Buffer, Enzyme/Cells) start->reagents incubation Incubate at 37°C reagents->incubation sampling Sample at Time Points incubation->sampling termination Terminate Reaction (Acetonitrile) sampling->termination processing Process Samples (Vortex, Centrifuge) termination->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (Calculate CLint) analysis->data end End data->end

Safety Operating Guide

Proper Disposal of PF-945863: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for PF-945863 is not publicly available. Therefore, this document provides procedural guidance based on best practices for the handling and disposal of novel research compounds with unknown toxicity. This compound should be treated as a potentially hazardous substance, and all safety precautions should be taken accordingly.

Essential Safety and Logistical Information

The proper disposal of research compounds like this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to these guidelines is essential to minimize exposure risks and ensure regulatory compliance. The fundamental principle is to manage all waste streams containing this compound as hazardous chemical waste.

Physicochemical Data
PropertyData
Molecular FormulaData not found
Molecular WeightData not found
AppearanceData not found
SolubilityData not found

Experimental Protocols: Disposal Procedures

The following step-by-step methodology outlines the proper disposal of this compound waste, including the pure compound, solutions, and contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the appropriate personal protective equipment is worn. This includes:

  • A standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant nitrile gloves

For operations with a potential for aerosolization or when handling larger quantities, a certified chemical fume hood should be utilized.

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure safe and compliant disposal.

  • Solid Waste:

    • Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed, and chemically compatible waste container.

    • Contaminated disposable items such as weighing paper, pipette tips, and gloves must be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.

    • Ensure the container material is compatible with the solvents used.

    • Do not mix this compound solutions with other solvent waste streams unless their compatibility has been confirmed.

  • Sharps Waste:

    • Any needles, syringes, or other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container.

Waste Container Labeling

All waste containers must be clearly and accurately labeled to ensure proper identification and handling. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " (avoid abbreviations)

  • The statement: "Hazards Not Fully Known "

  • The primary hazard(s) if known.

  • The accumulation start date (the date the first waste was added to the container).

  • The Principal Investigator's name and laboratory location.

Storage of Chemical Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory. Key storage requirements include:

  • Containers must be tightly sealed to prevent leaks or spills.

  • Store waste in a secondary container to contain any potential leakage.

Disposal Request

Once a waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a formal request to the Environmental Health and Safety (EHS) office.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate collect_solid Solid Waste: Collect in a labeled, sealed container. segregate->collect_solid collect_liquid Liquid Waste: Collect in a compatible, leak-proof container. segregate->collect_liquid collect_sharps Sharps Waste: Dispose of in a sharps container. segregate->collect_sharps label Step 3: Label Waste Container with 'Hazardous Waste', chemical name, and details. collect_solid->label collect_liquid->label collect_sharps->label store Step 4: Store in a Designated Satellite Accumulation Area label->store request Step 5: Submit Disposal Request to Environmental Health & Safety (EHS) store->request end End: Professional Waste Disposal request->end

Caption: Logical workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.